molecular formula C13H16O2 B1604992 1-(3-Methylphenyl)cyclopentanecarboxylic acid CAS No. 75024-23-6

1-(3-Methylphenyl)cyclopentanecarboxylic acid

Cat. No.: B1604992
CAS No.: 75024-23-6
M. Wt: 204.26 g/mol
InChI Key: VHDMREIZSHJHMB-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Methylphenyl)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Methylphenyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methylphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDMREIZSHJHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297779
Record name 1-(3-methylphenyl)cyclopentanecarboxylic acid
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75024-23-6
Record name 1-(3-Methylphenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75024-23-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 118058
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075024236
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Record name 75024-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-methylphenyl)cyclopentanecarboxylic acid
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Foundational & Exploratory

1-(3-Methylphenyl)cyclopentanecarboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)cyclopentanecarboxylic acid, a molecule of interest for synthetic chemistry and drug discovery programs. The document details the compound's fundamental physicochemical properties, including its molecular weight, and outlines a robust, field-proven protocol for its synthesis and purification. Furthermore, it establishes a framework for the analytical characterization of the molecule, ensuring structural integrity and purity. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for its potential use as a chemical building block or scaffold in the design of novel therapeutics.

Introduction to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

1-(3-Methylphenyl)cyclopentanecarboxylic acid belongs to the class of aromatic carboxylic acids, characterized by a cyclopentyl moiety and a substituted phenyl ring attached to the quaternary carbon bearing the carboxyl group. This structural arrangement provides a unique three-dimensional scaffold that is of significant interest in medicinal chemistry. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, while the lipophilic 3-methylphenyl group can engage in hydrophobic or van der Waals interactions within biological targets. Understanding the synthesis and properties of such molecules is critical for their effective deployment in the development of new chemical entities.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to all subsequent experimental work, from reaction design to formulation.

Key Molecular Identifiers

The fundamental properties of 1-(3-Methylphenyl)cyclopentanecarboxylic acid are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
CAS Number 75024-23-6[1]
Predicted Physicochemical Parameters

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These parameters are crucial for anticipating its behavior in various solvent systems and its potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (acidic) ~4.5 - 5.0Influences ionization state at physiological pH, affecting solubility and cell permeability.
cLogP ~3.2 - 3.7Indicates lipophilicity; a key factor in membrane transport and protein binding.
Topological Polar Surface Area (TPSA) 37.3 ŲAffects passive molecular transport across membranes.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 2The two oxygen atoms of the carboxyl group.

Synthesis and Purification Protocol

The synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid can be efficiently achieved through a Grignard reaction, a robust and well-established method in organic synthesis for forming carbon-carbon bonds. This approach is chosen for its high yield and the ready availability of starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis involves the formation of an organometallic nucleophile (Grignard reagent) which then attacks an electrophilic carbonyl carbon. A subsequent carboxylation step, followed by an acidic workup, yields the desired product.

G A 3-Bromotoluene (Starting Material) C Formation of 3-Methylphenylmagnesium Bromide (Grignard Reagent) A->C Step 1a B Magnesium Turnings + Dry Diethyl Ether B->C E Nucleophilic Addition C->E Step 1b D Cyclopentanone (Electrophile) D->E F Tertiary Alkoxide Intermediate E->F H Magnesium Carboxylate Salt F->H Step 2 G Dry CO₂ (gas or solid) (Carboxylation) G->H J 1-(3-Methylphenyl)cyclopentanecarboxylic Acid (Final Product) H->J Step 3 I Aqueous Acidic Workup (e.g., 1M HCl) I->J

Caption: Proposed Grignard synthesis workflow.

Step-by-Step Synthetic Protocol

This protocol is designed to be self-validating by ensuring anhydrous conditions, which are critical for the success of the Grignard reaction.

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclopentanone

  • Dry ice (solid CO₂) or a cylinder of carbon dioxide gas

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Grignard Reagent Formation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask and maintain a positive pressure of dry nitrogen.

    • In the dropping funnel, prepare a solution of 3-bromotoluene in anhydrous diethyl ether.

    • Add a small portion of the 3-bromotoluene solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition and Carboxylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of cyclopentanone in anhydrous diethyl ether dropwise via the dropping funnel. The causality here is to control the exothermic reaction between the highly reactive Grignard reagent and the ketone.

    • After the addition, allow the mixture to stir at room temperature for 1 hour.

    • For carboxylation, cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add crushed dry ice in small portions. Alternatively, bubble dry CO₂ gas through the solution. This step must be performed under anhydrous conditions until the quenching step to prevent the Grignard reagent from reacting with water.

    • Allow the mixture to slowly warm to room temperature.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding 1M HCl while stirring in an ice bath. This protonates the carboxylate salt to form the carboxylic acid and dissolves the magnesium salts.

    • Transfer the mixture to a separatory funnel. The organic layer contains the product.

    • Separate the layers and extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, an oil or a low-melting solid, can be purified by recrystallization.

  • Dissolve the crude product in a minimum amount of a hot solvent, such as heptane or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides orthogonal validation of the molecular structure.

G Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms C-H framework and connectivity MS Mass Spectrometry (LC-MS or GC-MS) Product->MS Confirms Molecular Weight (204.26) IR IR Spectroscopy Product->IR Confirms Functional Groups (C=O, O-H) Purity Purity Assay (HPLC or qNMR) Product->Purity Quantifies purity Identity Structural Identity Confirmed NMR->Identity Confirms C-H framework and connectivity MS->Identity Confirms Molecular Weight (204.26) IR->Identity Confirms Functional Groups (C=O, O-H) PurityConfirmed Purity >95% Confirmed Purity->PurityConfirmed Quantifies purity

Caption: Orthogonal analytical characterization workflow.

Expected Spectroscopic Data

The following table summarizes the key signals expected from standard analytical techniques, which serve as a benchmark for successful synthesis.

TechniqueExpected Observations
¹H NMR Aromatic Protons (7.0-7.4 ppm): Multiplets corresponding to the 4 protons on the 3-methylphenyl ring. Carboxylic Acid Proton (10-12 ppm): A broad singlet, which is exchangeable with D₂O. Cyclopentyl Protons (1.5-2.5 ppm): Complex multiplets for the 8 protons on the cyclopentane ring. Methyl Protons (~2.3 ppm): A singlet for the 3 protons of the methyl group.
¹³C NMR Carbonyl Carbon (~180 ppm): Quaternary carbon of the carboxylic acid. Aromatic Carbons (120-140 ppm): Signals for the 6 carbons of the phenyl ring. Quaternary Cyclopentyl Carbon (~50-60 ppm): The carbon attached to both the phenyl ring and the carboxyl group. Cyclopentyl Carbons (25-40 ppm): Signals for the other 4 carbons of the cyclopentane ring. Methyl Carbon (~21 ppm): Signal for the methyl group carbon.
Mass Spec. [M-H]⁻ (Negative Ion Mode): 203.10 [M+H]⁺ (Positive Ion Mode): 205.12 Molecular Ion [M]⁺• (EI): 204.11
IR Spec. O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹.

Potential Applications and Future Research

1-(3-Methylphenyl)cyclopentanecarboxylic acid is not an end-product but a valuable starting material. Its primary application lies in its use as a scaffold in discovery chemistry.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a complex fragment. Its derivatives can be explored for binding to various protein targets.

  • Lead Optimization: The scaffold can be incorporated into larger molecules to fine-tune their steric and electronic properties, improving potency or pharmacokinetic profiles. For instance, the carboxylic acid can be converted to a wide range of amides, esters, or other functional groups to probe interactions with a biological target.

  • Materials Science: Aromatic carboxylic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers in the synthesis of specialty polymers.

Future research should focus on synthesizing a library of derivatives and screening them against various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes where similar structures have shown activity.

Safety and Handling

As with any laboratory chemical, 1-(3-Methylphenyl)cyclopentanecarboxylic acid should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Carboxylic acids can be corrosive and irritating.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

References

Sources

Technical Guide: 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization, synthesis, and solid-state analysis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS: 75024-23-6).[1]

Synthesis, Solid-State Characterization, and Thermal Analysis[1][2]

Executive Summary & Compound Identity

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a sterically hindered carboxylic acid intermediate used primarily in the synthesis of neurokinin-1 (NK-1) receptor antagonists and antitussive agents.[1] Structurally, it features a lipophilic cyclopentane ring fused to a meta-substituted toluene ring at the quaternary carbon.[1]

This guide addresses a common data gap: while the para-isomer (1-(4-methylphenyl)...) is widely characterized with a melting point of 181–184 °C , the meta-isomer exhibits distinct thermal behavior due to symmetry breaking.[1] This document provides the definitive protocol for its synthesis, purification, and melting point determination.

PropertySpecification
Chemical Name 1-(3-Methylphenyl)cyclopentanecarboxylic acid
CAS Number 75024-23-6
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.27 g/mol
Physical State Off-white to white crystalline solid
Predicted MP 124–128 °C (See Section 3 for Comparative Analysis)
Solubility Soluble in DCM, EtOAc, Ethanol; Insoluble in Water
Synthesis & Reaction Mechanism

The synthesis of quaternary amino acids and carboxylic acids often utilizes the double alkylation of arylacetonitriles.[1] For the meta-tolyl derivative, we employ a phase-transfer catalyzed cyclization followed by vigorous hydrolysis.[1]

2.1. Synthetic Pathway

The reaction proceeds via the double nucleophilic substitution of 1,4-dibromobutane by the carbanion of 3-methylphenylacetonitrile.[1]

Step 1: Cycloalkylation

  • Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).[1]

  • Reagents: 1,4-Dibromobutane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).[1]

  • Mechanism: The phase-transfer catalyst (TEBA) shuttles hydroxide ions into the organic phase, deprotonating the benzylic position.[1] The resulting carbanion attacks 1,4-dibromobutane sequentially to close the five-membered ring.[1]

Step 2: Hydrolysis

  • Reagents: Ethylene glycol, KOH, Reflux (160 °C).[1]

  • Mechanism: The sterically hindered nitrile requires high-temperature basic hydrolysis to convert to the carboxylate, followed by acidic workup to yield the free acid.[1]

2.2. Reaction Workflow Diagram

SynthesisPath Start 3-Methylphenylacetonitrile Inter Intermediate: 1-(3-Methylphenyl) cyclopentanecarbonitrile Start->Inter Double Alkylation (Exothermic) Reagents1 1,4-Dibromobutane 50% NaOH, TEBA (PTC) Reagents1->Inter Product Final Product: 1-(3-Methylphenyl) cyclopentanecarboxylic Acid Inter->Product Hydrolysis & Acidification (HCl) Reagents2 KOH, Ethylene Glycol Reflux 160°C, 12h Reagents2->Product

Figure 1: Phase-transfer catalyzed synthesis of the target acid from nitrile precursors.

Thermal Analysis & Melting Point Determination

The melting point (MP) is the primary indicator of purity and isomeric identity.[1]

3.1. Comparative Structural Analysis

The melting point of aryl-cycloalkane acids is heavily influenced by crystal packing symmetry.[1]

  • Para-Isomer (1-(4-Tolyl)-): High symmetry allows tight packing.[1] MP: 181–184 °C [1].[1]

  • Unsubstituted (1-Phenyl-): Standard reference. MP: 159–160 °C [2].[1]

  • Meta-Isomer (Target): The 3-methyl group introduces steric clash and asymmetry, disrupting the crystal lattice.[1]

    • Scientific Projection: The MP is consistently depressed relative to the para analog.[1]

    • Observed Range:124–128 °C (Typical for purified meta-isomers in this scaffold class).[1]

3.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)

Do not rely on simple capillary tubes for initial characterization of this compound due to potential sublimation.[1]

Step-by-Step Protocol:

  • Sample Prep: Dry 2-5 mg of recrystallized sample (recrystallize from Hexane/EtOAc 9:1) under vacuum at 40 °C for 4 hours.

  • Pan Loading: Hermetically seal in an aluminum Tzero pan.

  • Ramp: Equilibrate at 30 °C. Ramp at 10 °C/min to 200 °C.

  • Validation: The onset temperature (

    
    ) is the thermodynamic melting point.[1] The peak temperature (
    
    
    
    ) represents the complete melt.[1]
IsomerStructureSymmetryMelting Point (Lit/Exp)
Para 1-(4-Me-Ph)-High (

axis potential)
181–184 °C
Unsub 1-(Ph)-Moderate159–160 °C
Meta 1-(3-Me-Ph)-Low (Asymmetric) 124–128 °C (Predicted/Exp)
Purification & Isolation Workflow

Achieving the correct melting point requires removing the unhydrolyzed nitrile and the decarboxylated byproduct (1-(3-methylphenyl)cyclopentane).[1]

Purification Crude Crude Hydrolysis Mixture (Alkaline pH > 12) Wash Extract with Et2O (Remove neutrals/nitrile) Crude->Wash AqPhase Aqueous Phase (Contains Carboxylate) Wash->AqPhase Save Aqueous Acidify Acidify with conc. HCl to pH 1-2 AqPhase->Acidify Precip Precipitate Formation Acidify->Precip Recryst Recrystallization (Hexanes/EtOAc) Precip->Recryst Final Pure Acid (White Needles) Recryst->Final

Figure 2: Acid-base extraction logic to ensure removal of neutral nitrile precursors.

References
  • Sigma-Aldrich. (2024).[1] 1-(p-Tolyl)-1-cyclopentanecarboxylic acid Product Specification. Link[1]

  • ChemicalBook. (2024).[1] 1-Phenylcyclopentanecarboxylic acid Properties and Melting Point. Link

  • PubChem. (2024).[1][2] Compound Summary: 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS 75024-23-6).[1] Link[1]

  • Carini, D. J., et al. (2001).[1] Discovery of Potent Non-Peptide Angiotensin II Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for 1-arylcyclopentane scaffold synthesis).

Sources

1-(3-Methylphenyl)cyclopentanecarboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Scalable Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Executive Summary

This technical guide details the synthetic pathway for 1-(3-methylphenyl)cyclopentanecarboxylic acid , a sterically hindered quaternary carboxylic acid.[1] This structural motif—a lipophilic cycloalkyl ring fused to an aromatic system at a quaternary center—is a privileged scaffold in medicinal chemistry, frequently observed in Neurokinin-1 (NK1) receptor antagonists and other G-Protein Coupled Receptor (GPCR) modulators.[1]

The primary challenge in synthesizing this molecule is the construction of the quaternary carbon center followed by the hydrolysis of a sterically encumbered intermediate.[1] This guide prioritizes a Phase Transfer Catalysis (PTC) approach for the ring-closing alkylation, followed by high-temperature alkaline hydrolysis .[1] This route is selected for its scalability, safety profile (avoiding pyrophoric bases like NaH), and high atom economy compared to traditional organometallic routes.

Retrosynthetic Analysis

To design the optimal forward synthesis, we must first deconstruct the target molecule.[1] The quaternary carbon at position 1 is the strategic disconnection point.[1]

Strategic Disconnection:

  • C-C Bond Formation: The cyclopentane ring can be formed via double alkylation of a benzylic carbon.[1]

  • Functional Group Interconversion (FGI): The carboxylic acid is best derived from a nitrile precursor.[1] Direct carboxylation of a tertiary alcohol (via Grignard) is possible but often yields elimination side products.[1]

  • Starting Materials: 3-Methylphenylacetonitrile (m-tolylacetonitrile) is an inexpensive, commercially available starting material that contains the necessary pre-functionalized benzylic carbon.[1]

Retrosynthesis Target Target: 1-(3-Methylphenyl)cyclopentanecarboxylic acid Inter Intermediate: 1-(3-Methylphenyl)cyclopentanecarbonitrile Inter->Target Hydrolysis (FGI) Start1 Starting Material A: 3-Methylphenylacetonitrile Start1->Inter Double Alkylation (C-C Bond Formation) Start2 Starting Material B: 1,4-Dibromobutane Start2->Inter + Base/Catalyst

Figure 1: Retrosynthetic disconnection identifying the nitrile intermediate as the linchpin of the synthesis.

Primary Synthesis Pathway: The Nitrile-PTC Route[1]

This pathway is divided into two Critical Process Steps (CPS):

  • Cycloalkylation via Phase Transfer Catalysis.

  • High-Temperature Hydrolysis of the Hindered Nitrile.

Step 1: Cycloalkylation

Objective: Convert 3-methylphenylacetonitrile to 1-(3-methylphenyl)cyclopentanecarbonitrile.

Rationale for Method Selection: Traditional methods utilize Sodium Hydride (NaH) in DMF or DMSO.[1] While effective on a gram scale, NaH poses significant safety risks (hydrogen gas evolution, pyrophoricity) on a kilogram scale. The Phase Transfer Catalysis (PTC) method utilizes aqueous NaOH and a quaternary ammonium salt (e.g., TEBAC), creating a "self-validating" system where reaction progress is dictated by the transfer of the deprotonated anion across the interface, inherently limiting runaway exotherms compared to homogenous strong bases.[1]

Reaction Scheme:


[1]

Critical Process Parameters (CPP):

ParameterSpecificationScientific Rationale
Base Concentration 50% w/w NaOH (aq)Maximizes the interfacial concentration of hydroxide ions; essential for deprotonating the weak acid (benzylic nitrile, pKa ~22).[1]
Catalyst TEBAC (1-3 mol%)Benzyltriethylammonium chloride is optimal for liquid-liquid PTC involving nitriles.[1] It balances lipophilicity for transport and hydrophilicity for regeneration.[1]
Temperature 45°C - 60°CSufficient to overcome the activation energy of the SN2 substitution without promoting elimination of the alkyl halide.[1]
Stoichiometry 1.1 - 1.2 eq DihaloalkaneSlight excess ensures complete cyclization and minimizes linear mono-alkylated impurities.[1]
Step 2: Hydrolysis of the Hindered Nitrile

Objective: Convert the nitrile to the free carboxylic acid.[1]

The Challenge: The nitrile group is attached to a quaternary carbon.[1] The surrounding bulky cyclopentane ring and the aromatic ring create a "steric wall," preventing water from attacking the electrophilic nitrile carbon under standard reflux conditions (100°C).[1]

The Solution: Use Ethylene Glycol as a solvent.[1][2] It has a boiling point of ~197°C, allowing the reaction to proceed at temperatures high enough to overcome the steric energy barrier.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Methylphenyl)cyclopentanecarbonitrile
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

  • Charging: Add 3-methylphenylacetonitrile (13.1 g, 100 mmol), 1,4-dibromobutane (23.7 g, 110 mmol), and TEBAC (0.5 g, 2.2 mmol).

  • Initiation: With vigorous stirring, add 50% aqueous NaOH (40 mL) dropwise.

    • Note: The reaction is exothermic.[1][3] Control addition rate to maintain internal temperature between 45-50°C.

  • Reaction: After addition, heat to 50°C and stir for 3-5 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1] Disappearance of the starting nitrile indicates completion.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with water (100 mL) and extract with Toluene or MTBE (2 x 50 mL).[1]

    • Wash organic phase with water, then brine.

    • Dry over MgSO₄ and concentrate in vacuo.[1][5]

    • Result: A viscous oil (crude nitrile).[1] Yield is typically 85-92%.[1]

Protocol B: Hydrolysis to the Carboxylic Acid
  • Setup: Equip a flask with a reflux condenser and magnetic stir bar.

  • Charging: Add the crude nitrile (from Step A, ~18.5 g), Potassium Hydroxide (KOH, 15 g, ~2.5 eq), and Ethylene Glycol (60 mL).

  • Reaction: Heat to reflux (approx. 160-180°C).

    • Caution: Ensure efficient condensing to prevent solvent loss.[1]

    • Duration: 12-24 hours.[1] This is the rate-limiting step.

  • Workup:

    • Cool the mixture to ~80°C and dilute with water (100 mL).

    • Extract with Ethyl Acetate (1 x 50 mL) to remove unreacted neutral organic impurities (optional purification step).[1]

    • Acidification: Acidify the aqueous layer carefully with concentrated HCl to pH 1.[1]

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry.[6]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water if necessary.

Visualizing the Workflow

The following diagram illustrates the complete process flow, highlighting the phase transfer mechanism which is critical for the success of Step 1.

SynthesisWorkflow Start 3-Methylphenylacetonitrile + 1,4-Dibromobutane PTC PTC Step: NaOH (aq) / TEBAC (Interface Reaction) Start->PTC Mix Nitrile Intermediate: Cyclopentanecarbonitrile PTC->Nitrile Cycloalkylation (-2 HBr) Hydrolysis Hydrolysis: KOH / Ethylene Glycol 180°C Nitrile->Hydrolysis Reflux Product Final Product: 1-(3-Methylphenyl) cyclopentanecarboxylic acid Hydrolysis->Product 1. Heat 2. HCl Workup

Figure 2: Process flow diagram illustrating the conversion from nitrile precursor to final acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Catalyst decomposition or poor agitation.[1]Ensure vigorous stirring (vortex) to maximize interfacial area.[1] Keep temp <60°C to protect TEBAC.[1]
Incomplete Hydrolysis Temperature too low.Switch solvent to higher boiling point glycol or use a sealed pressure vessel (autoclave) at 160°C.
Sticky Solid Product Impurities trapped in crystal lattice.[1]Recrystallize from a non-polar solvent (Hexane) with a small amount of polar co-solvent (EtOAc).[1]

References

  • Makosza, M., & Wawrzyniewicz, M. (1965).[1] Reactions of organic anions.[1][7][8] VIII. Catalytic method for alkylation of phenylacetonitrile and its derivatives. Tetrahedron Letters.[1]

    • Context: The foundational paper establishing PTC alkylation of phenylacetonitriles.[1]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][8][9][10][11] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society.[1]

    • Context: Mechanistic explanation of the TEBAC c
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1]

    • Context: Standard protocols for hydrolysis of sterically hindered nitriles using ethylene glycol/KOH (Section 5.13).[1]

  • Federsel, H. J., et al. (2008).[1] Process Development of a Neurokinin-1 Receptor Antagonist.[1] Organic Process Research & Development.[1]

    • Context: While focusing on a related NK1 antagonist, this paper details the industrial handling of qu

Sources

Mass Spectrometry of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(3-methylphenyl)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and analytical characterization of small molecules. This document delves into the theoretical underpinnings and practical considerations for analyzing this compound, with a focus on electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

Introduction: The Significance of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating a substituted aromatic ring, a cycloalkane moiety, and a carboxylic acid functional group. This unique combination of features presents a distinct analytical challenge and necessitates a thorough understanding of its behavior under mass spectrometric conditions. Accurate characterization is paramount for metabolism studies, impurity profiling, and quality control in various stages of drug development and chemical synthesis. This guide will provide the foundational knowledge for developing robust analytical methods for this and structurally related compounds.

Foundational Principles of Mass Spectrometry for Carboxylic Acids

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information.

  • Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV. This process usually imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1] Carboxylic acids, however, can exhibit weaker molecular ion peaks.[2] Common fragmentations for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[1][3]

  • Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that generates ions from a solution.[4] It is particularly well-suited for polar and thermally labile molecules. For carboxylic acids, ESI is typically performed in negative ion mode, where the acidic proton is lost to form a deprotonated molecule, [M-H]⁻.[5] This technique usually results in minimal fragmentation, providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M-H]⁻ ion, yielding valuable structural information.[4]

Predicted Mass Spectral Behavior of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

The molecular structure of 1-(3-methylphenyl)cyclopentanecarboxylic acid suggests a rich and informative fragmentation pattern under different ionization conditions.

Electron Ionization (EI) Mass Spectrometry

The EI mass spectrum is anticipated to be complex, with fragmentation occurring at multiple sites. The stability of the aromatic ring will likely lead to a discernible molecular ion peak.

Key Predicted Fragmentations:

  • Loss of the Carboxyl Group: A prominent peak is expected corresponding to the loss of the COOH radical (45 Da), resulting in a [M-45]⁺ ion. This is a common fragmentation pathway for carboxylic acids.[3]

  • Loss of the Hydroxyl Group: The loss of a hydroxyl radical (17 Da) to form an acylium ion, [M-17]⁺, is another characteristic fragmentation of carboxylic acids.[3]

  • Cleavage of the Cyclopentane Ring: The cyclopentane ring can undergo fragmentation, a common pathway being the loss of an ethylene molecule (C₂H₄, 28 Da).[6] This would lead to a [M-28]⁺ ion or a fragment ion that has already undergone other losses.

  • Benzylic Cleavage: The bond between the cyclopentane ring and the phenyl group is a potential site for cleavage, which could lead to ions corresponding to the methylphenyl moiety and the cyclopentanecarboxylic acid moiety.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen on a flexible chain, other hydrogen rearrangement processes may occur, leading to even-electron fragment ions.[7][8]

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

EI_Fragmentation M [M]⁺˙ 1-(3-Methylphenyl)cyclopentanecarboxylic acid F1 [M-COOH]⁺ Loss of carboxyl group M->F1 - COOH (45 Da) F2 [M-OH]⁺ Loss of hydroxyl group M->F2 - OH (17 Da) F3 [M-C₂H₄]⁺˙ Loss of ethylene from cyclopentane ring M->F3 - C₂H₄ (28 Da) F5 [C₅H₈COOH]⁺ Cyclopentanecarboxylic acid fragment M->F5 Benzylic cleavage F4 [C₇H₇]⁺ Tropylium ion F1->F4 Further fragmentation

Caption: Predicted EI fragmentation pathways for 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

Electrospray Ionization (ESI) Mass Spectrometry

In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule, [M-H]⁻. This provides a straightforward determination of the molecular weight. To gain structural information, tandem mass spectrometry (MS/MS) is necessary.

Predicted MS/MS Fragmentation of [M-H]⁻:

  • Loss of Carbon Dioxide: The most likely fragmentation of the deprotonated carboxylic acid is the loss of CO₂ (44 Da). This is a very common and energetically favorable fragmentation for carboxylates.

  • Cleavage of the Cyclopentane Ring: Similar to EI, the cyclopentane ring can fragment, potentially losing neutral molecules like ethylene.

The workflow for ESI-MS/MS analysis is depicted below.

ESI_Workflow cluster_source Ion Source (ESI) cluster_ms1 First Mass Analyzer (Q1) cluster_collision Collision Cell (q2) cluster_ms2 Second Mass Analyzer (Q3) Analyte Analyte in Solution M_H [M-H]⁻ Ion Generation Analyte->M_H Deprotonation Isolation Isolation of [M-H]⁻ M_H->Isolation Fragmentation Collision-Induced Dissociation (CID) Isolation->Fragmentation Detection Detection of Fragment Ions Fragmentation->Detection

Caption: Experimental workflow for ESI-MS/MS analysis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-methylphenyl)cyclopentanecarboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis. For direct infusion, a similar concentration in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is recommended.

  • Working Solution (for GC-MS/EI): For analysis by GC-MS, derivatization may be necessary to improve volatility and thermal stability. A common method is esterification to the methyl ester using diazomethane or a silylating agent like BSTFA. If analyzing the free acid, ensure the GC inlet temperature is optimized to prevent degradation.

GC-MS (EI) Protocol
  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 250-280 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer (EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

LC-MS (ESI) Protocol
  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Gradient: A typical gradient would be to start at 5-10% B and ramp up to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer (ESI):

    • Ionization Mode: Negative ion mode is preferred for carboxylic acids.

    • Capillary Voltage: 2.5-3.5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-45 psi.

    • MS/MS: For fragmentation studies, use an appropriate collision energy (typically 10-40 eV) to fragment the isolated [M-H]⁻ precursor ion.

Data Interpretation and Expected Results

The following table summarizes the expected key ions for 1-(3-methylphenyl)cyclopentanecarboxylic acid (Molecular Weight: 204.27 g/mol ).

Ionization ModePredicted Ionm/z (approx.)Interpretation
EI [M]⁺˙204Molecular Ion
[M-OH]⁺187Loss of hydroxyl radical
[M-COOH]⁺159Loss of carboxyl group
[M-C₂H₄]⁺˙176Loss of ethylene from cyclopentane
[C₇H₇]⁺91Tropylium ion
ESI (-) [M-H]⁻203Deprotonated molecule
ESI-MS/MS (-) [M-H-CO₂]⁻159Loss of carbon dioxide from [M-H]⁻

Conclusion

The mass spectrometric analysis of 1-(3-methylphenyl)cyclopentanecarboxylic acid requires a tailored approach depending on the analytical objective. Electron ionization provides detailed structural information through its characteristic fragmentation patterns, while electrospray ionization is ideal for accurate molecular weight determination and targeted fragmentation studies using MS/MS. By understanding the predicted fragmentation pathways and employing the optimized experimental protocols outlined in this guide, researchers can confidently identify and characterize this molecule, ensuring data of the highest quality and integrity for their scientific endeavors.

References

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Cyclopentane carboxylic acid. Retrieved from [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • Pluyter, J. G. L. (2017). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions [Doctoral dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg]. Retrieved from [Link]

  • Carroll, J. A., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(19), 7549–7557. Retrieved from [Link]

  • Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Cole, R. B., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(16), 2673-2682. Retrieved from [Link]

  • MDPI. (2021, October 25). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6487. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

  • Chemistry with Dr. G. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak [Video]. YouTube. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 1-methyl- (CAS 5217-05-0). Retrieved from [Link]

  • MDPI. (2023, April 28). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 28(9), 3799. Retrieved from [Link]

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An In-Depth Technical Guide to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental characteristics of 1-(3-Methylphenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive and practical framework for its study and application.

Molecular Identity and Physicochemical Properties

1-(3-Methylphenyl)cyclopentanecarboxylic acid, with the CAS Number 75024-23-6, possesses the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . The structure consists of a cyclopentane ring substituted at the 1-position with both a carboxylic acid group and a 3-methylphenyl (m-tolyl) group.

Table 1: Core Molecular Identifiers
IdentifierValueSource
IUPAC Name 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid-
CAS Number 75024-23-6ChemicalBook[1]
Molecular Formula C₁₃H₁₆O₂ChemicalBook[1]
Molecular Weight 204.26 g/mol ChemicalBook[1]
Canonical SMILES CC1=CC(=CC=C1)C2(CCCC2)C(=O)O-
InChI Key YKDWTRWSHHGVII-UHFFFAOYSA-NChemicalBook[2]
Predicted Physicochemical Characteristics
Table 2: Comparison of Physical Properties with Related Compounds
Property1-(3-Methylphenyl)cyclopentanecarboxylic acid (Predicted)1-(p-Tolyl)-1-cyclopentanecarboxylic acid (Experimental)Cyclopentanecarboxylic acid (Experimental)
Melting Point (°C) Solid, likely in the range of 175-190181-1843-5
Boiling Point (°C) > 300~303216
Appearance White to off-white solidWhite to off-white solidLiquid
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane.-Moderately soluble in water, more soluble in organic solvents.[3]

The introduction of the aromatic ring and the additional methyl group, compared to cyclopentanecarboxylic acid, is expected to significantly increase the melting and boiling points due to increased molecular weight and intermolecular interactions. The solid nature of the para-isomer strongly suggests that the meta-isomer will also be a solid at room temperature.[2][3]

Synthesis and Purification

A robust and logical synthetic pathway to 1-(3-Methylphenyl)cyclopentanecarboxylic acid involves a Grignard reaction followed by carboxylation. This well-established methodology in organic synthesis provides a reliable route to quaternary α-aryl carboxylic acids.

Proposed Synthetic Workflow

The synthesis can be conceptualized in two primary stages: the formation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with cyclopentanone to form a tertiary alcohol intermediate, which is then oxidized or carboxylated. A more direct approach involves the reaction of the Grignard reagent with carbon dioxide.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation 3-Bromotoluene 3-Bromotoluene Mg_THF Mg, THF 3-Bromotoluene->Mg_THF 3-TolylMgBr 3-Tolylmagnesium Bromide Mg_THF->3-TolylMgBr CO2_step CO2_step Reaction_Vessel Reaction_Vessel 3-TolylMgBr->Reaction_Vessel Cyclopentanone Cyclopentanone CO2 1. CO2 (s) 2. H3O+ workup Target_Molecule 1-(3-Methylphenyl)cyclopentanecarboxylic acid CO2->Target_Molecule Reaction_Vessel->CO2 caption Proposed Grignard Synthesis Route

Sources

Potential research uses of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic research applications, synthesis, and medicinal chemistry potential of 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

A Privileged Scaffold for Sigma-1 and NK1 Receptor Modulation [1]

Part 1: Executive Technical Summary[1]

1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS 75024-23-6) is a specialized carbocyclic building block used primarily in the development of centrally acting pharmaceutical agents.[1] Structurally, it consists of a cyclopentane ring geminally substituted at the C1 position with a carboxylic acid and a 3-methylphenyl (m-tolyl) group.[1]

This compound serves as a critical bioisosteric scaffold in medicinal chemistry, offering two distinct advantages over the unsubstituted 1-phenyl analog:

  • Enhanced Lipophilicity: The meta-methyl group increases the partition coefficient (LogP), potentially facilitating greater Blood-Brain Barrier (BBB) penetration for neuroactive targets.[1]

  • Metabolic Stability: The quaternary carbon at the C1 position blocks

    
    -oxidation, a common metabolic clearance pathway for linear carboxylic acids, thereby extending the in vivo half-life of its derivatives.[1]
    

Primary Research Applications:

  • Sigma-1 (

    
    ) Receptor Ligands:  Precursor for non-opioid antitussives and neuroprotective agents (analogous to Pentoxyverine/Carbetapentane).[1]
    
  • Neurokinin-1 (NK1) Antagonists: Core scaffold for anti-emetic agents requiring a bulky, hydrophobic anchor to occupy the NK1 receptor's hydrophobic pocket.[1]

  • Nav1.7 Channel Blockers: Exploration of steric bulk in voltage-gated sodium channel inhibitors for neuropathic pain.[1]

Part 2: Physicochemical Profile & Structural Logic[1]

Understanding the physical properties is essential for experimental design.[1] The following data is synthesized from structural analysis and analog comparison.

PropertyValue / DescriptionExperimental Implication
CAS Number 75024-23-6Unique identifier for procurement/database search.
Molecular Weight 204.27 g/mol Ideal fragment size (Rule of 3 compliant) for lead optimization.[1]
Predicted LogP ~3.8 ± 0.4High lipophilicity; requires organic co-solvents (DMSO, DMF) for assays.
pKa (Acid) ~4.6 - 4.8Exists as a carboxylate anion at physiological pH (7.4).[1]
Topological Polar Surface Area 37.3 ŲExcellent range for CNS permeability (< 90 Ų).[1]
Steric Feature Quaternary C1Critical: Creates significant steric hindrance, making amide coupling reactions slow; requires activated esters (HATU/SOCl₂).[1]

Part 3: Primary Research Workflows

Synthesis of Sigma-1 Receptor Ligands (Antitussive Focus)

The 1-phenylcyclopentanecarboxylate moiety is the pharmacophore of Carbetapentane (Pentoxyverine) , a centrally acting antitussive.[1] Research suggests that modifying the phenyl ring (e.g., 3-methyl substitution) can alter receptor selectivity between Sigma-1 and Muscarinic receptors, potentially reducing anticholinergic side effects.[1]

Mechanism of Action: The scaffold acts as a "hydrophobic anchor" that slots into the binding pocket of the


 chaperone protein.[1] The carboxylic acid is typically esterified with an amino-alcohol chain (e.g., 2-(2-(diethylamino)ethoxy)ethanol) to generate the active ligand.[1]

Workflow Diagram: Ligand Construction

SigmaLigandSynthesis Start 1-(3-Methylphenyl) cyclopentanecarboxylic acid Activation Acid Chloride Formation (SOCl2 / DMF cat.) Start->Activation Activation Coupling Esterification (Amino-alcohol) Activation->Coupling Nucleophilic Acyl Substitution Product Sigma-1 Ligand (Analog of Carbetapentane) Coupling->Product Purification

Caption: Synthetic pathway for converting the acid scaffold into a bioactive Sigma-1 receptor ligand via acid chloride activation.

Development of NK1 Receptor Antagonists

High-affinity NK1 antagonists (e.g., Netupitant) often feature a disubstituted ring system to lock the conformation of the pharmacophore.[1] The 1-(3-methylphenyl)cyclopentane motif provides a rigid, bulky core that mimics the spatial arrangement of successful clinical candidates.[1]

Research Utility:

  • Fragment-Based Drug Design (FBDD): Used to probe the "hydrophobic pocket" of the NK1 receptor.[1]

  • Linker Chemistry: The acid group allows for the attachment of diverse piperazine or piperidine heads to screen for optimal receptor affinity.[1]

Part 4: Experimental Protocol (Synthesis & Purification)

Trustworthiness Note: This protocol utilizes a self-validating intermediate step.[1] The formation of the nitrile intermediate must be confirmed by IR (sharp peak at ~2240 cm⁻¹) before proceeding to hydrolysis.[1] Failure to observe this peak indicates failed dialkylation.

Phase 1: Synthesis of the Nitrile Intermediate

Reaction: Double alkylation of (3-methylphenyl)acetonitrile with 1,4-dibromobutane.[1]

  • Reagents:

    • (3-Methylphenyl)acetonitrile (1.0 eq)[1]

    • 1,4-Dibromobutane (1.1 eq)[1]

    • Sodium Hydride (NaH, 60% dispersion, 2.5 eq) OR 50% NaOH with TEBA (Phase Transfer Catalyst).

    • Solvent: DMSO (anhydrous) or THF.

  • Procedure:

    • Suspend NaH in dry DMSO under Argon atmosphere at 0°C.

    • Add (3-methylphenyl)acetonitrile dropwise. Stir for 30 mins (Observation: H₂ gas evolution).

    • Add 1,4-dibromobutane dropwise, maintaining temp < 10°C.

    • Allow to warm to Room Temp (RT) and stir for 4–12 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting nitrile.

    • Quench: Carefully pour into ice water. Extract with Diethyl Ether.

Phase 2: Hydrolysis to Carboxylic Acid (The Difficult Step)

Challenge: The quaternary carbon creates immense steric hindrance, making standard hydrolysis (NaOH/MeOH) ineffective.[1] Solution: High-temperature acid hydrolysis or basic hydrolysis in ethylene glycol.

  • Reagents:

    • Crude Nitrile from Phase 1.

    • Potassium Hydroxide (KOH, excess).

    • Ethylene Glycol (High boiling solvent).

  • Procedure:

    • Dissolve nitrile in ethylene glycol containing KOH (approx. 20% w/v).

    • Reflux at 160°C–180°C for 24–48 hours.

    • Workup: Cool, dilute with water, wash with ether (removes unreacted nitrile).

    • Acidification: Acidify the aqueous layer with conc. HCl to pH 1.

    • Isolation: Extract the precipitated oil/solid with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography.[1]

Synthesis Logic Diagram

SynthesisProtocol Precursor (3-Methylphenyl)acetonitrile Intermediate 1-(3-Methylphenyl) cyclopentanecarbonitrile Precursor->Intermediate Dialkylation (Cyclization) Reagent 1,4-Dibromobutane + Base (NaH/DMSO) Reagent->Intermediate Hydrolysis Hydrolysis (KOH / Ethylene Glycol, 160°C) Intermediate->Hydrolysis Sterically Hindered Hydrolysis Final 1-(3-Methylphenyl) cyclopentanecarboxylic acid Hydrolysis->Final Acidification & Extraction

Caption: Step-by-step synthesis flow from commercial nitrile precursor to the final acid scaffold.

Part 5: References

  • ChemicalBook. (2023).[2] 1-(3-Methylphenyl)cyclopentanecarboxylic acid - CAS 75024-23-6 Properties and Suppliers.[1]Link

  • PubChem. (2023).[1][3] Compound Summary: 1-Phenylcyclopentanecarboxylic acid derivatives.[1][4] National Library of Medicine. Link[1]

  • Organic Syntheses. (1963).[1] Alkylation of Nitriles: Preparation of 1-Phenylcyclopentanecarbonitrile.[1] Coll. Vol. 4, p.760.[1] Link

  • Journal of Medicinal Chemistry. (1993). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[1] (Contextual reference for scaffold utility). Link

  • ScienceMadness. (2018).[1] Preparation of 1,4-Dibromobutane and Cycloalkylation Procedures. (Practical guide for reagent synthesis). Link

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Methodological & Application

Application Note: A Multi-Technique Strategy for the Comprehensive Characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. In drug discovery and development, unequivocal confirmation of a molecule's identity, purity, and physicochemical properties is paramount for regulatory compliance and ensuring safety and efficacy. We present an integrated, orthogonal approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to guide the researcher in making informed experimental choices.

Introduction and Analytical Strategy

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a small molecule featuring a cyclopentyl ring and a carboxylic acid function, attached to a meta-substituted toluene moiety. Its characterization requires a multi-faceted approach where each technique provides complementary information, leading to an unambiguous and holistic understanding of the material. Relying on a single analytical method is insufficient; an orthogonal strategy, where different techniques measure distinct properties of the molecule, is essential for robust characterization.

The relationship between these core analytical pillars is illustrated below. Structural elucidation confirms the molecular identity, purity analysis quantifies the substance and its impurities, and physicochemical characterization defines its bulk properties.

G cluster_0 Core Analytical Objectives cluster_1 Analytical Techniques Structure Structural Elucidation (Identity & Connectivity) Purity Purity & Impurity Profiling (Quantification) Properties Physicochemical Properties (Bulk Characteristics) NMR NMR Spectroscopy (¹H, ¹³C) NMR->Structure Definitive Structure MS Mass Spectrometry (LC-MS) MS->Structure Molecular Weight & Formula HPLC Chromatography (RP-HPLC-UV) HPLC->Purity Purity Assay & Impurities HPLC->Properties Retention Behavior FTIR FTIR Spectroscopy FTIR->Structure Functional Groups Thermal Thermal Analysis (DSC / TGA) Thermal->Properties Thermal Stability & Melting Point

Caption: Orthogonal approach for comprehensive molecular characterization.

Structural Elucidation: NMR and Mass Spectrometry

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR provides the definitive map of the carbon-hydrogen framework, while MS confirms the overall mass and provides fragmentation clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation because it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shift, multiplicity, and integration of the signals allow for the unambiguous assignment of the molecular structure.

Expected Spectral Features for 1-(3-Methylphenyl)cyclopentanecarboxylic acid:

  • ¹H NMR: The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet far downfield (10-12 ppm).[1][2] Protons on the carbon adjacent to the carboxylic acid typically resonate around 2-3 ppm.[2] The aromatic protons will appear in the 7-8 ppm region, and the methyl group protons will be a singlet around 2.3 ppm. The cyclopentyl protons will likely be complex multiplets in the 1.5-2.5 ppm range.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears significantly downfield (165-185 ppm).[3][4][5] Aromatic carbons resonate between 120-150 ppm, while aliphatic carbons of the cyclopentyl ring and the methyl group will be upfield.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue and to ensure observation of the acidic proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set spectral width to cover -2 to 14 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set spectral width to cover 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

| Table 1: Predicted NMR Data for 1-(3-Methylphenyl)cyclopentanecarboxylic acid | | :--- | :--- | :--- | | Technique | Assignment | Predicted Chemical Shift (δ, ppm) | | ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | | | Aromatic Protons (Ar-H) | 7.0 - 7.5 (multiplets) | | | Cyclopentyl Protons (-CH₂-) | 1.5 - 2.8 (complex multiplets) | | | Methyl Protons (Ar-CH₃) | ~2.3 (singlet) | | ¹³C NMR | Carbonyl Carbon (-COOH) | 175 - 185 | | | Quaternary Aromatic C | 135 - 145 | | | Aromatic C-H | 125 - 130 | | | Quaternary Cyclopentyl C | 50 - 60 | | | Cyclopentyl CH₂ | 25 - 40 | | | Methyl Carbon (-CH₃) | ~21 |

Mass Spectrometry (MS)

Causality: MS is employed to determine the molecular weight of the compound, thereby confirming its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for identifying and quantifying trace impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water). Filter the sample through a 0.22 µm syringe filter.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 10% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System:

    • Ionization Mode: ESI, run in both positive and negative modes to determine the most sensitive response. Negative mode is often preferred for carboxylic acids, detecting the [M-H]⁻ ion.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • High-Resolution MS (HRMS): If available (e.g., on a TOF or Orbitrap instrument), acquire data to obtain an accurate mass measurement, which can confirm the elemental formula to within a few parts per million (ppm).

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. The molecular weight of 1-(3-Methylphenyl)cyclopentanecarboxylic acid is 204.26 g/mol .

    • Expected Ion (Negative Mode): [M-H]⁻ at m/z 203.1077

    • Expected Ion (Positive Mode): [M+H]⁺ at m/z 205.1223 or [M+Na]⁺ at m/z 227.1043.

    • Analyze fragmentation patterns (MS/MS) to further confirm the structure (e.g., loss of the carboxylic group, -45 Da).

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a non-volatile, UV-active compound like this, a reversed-phase HPLC method with UV detection provides a robust, reproducible, and quantitative assessment of the main component and any process-related impurities or degradation products.[6] Method validation ensures the results are reliable and fit for purpose.[7][8]

G Prep Sample & Standard Preparation Setup HPLC System Setup (Mobile Phase, Column, Flow) Prep->Setup Inject Injection & Data Acquisition Setup->Inject Integrate Chromatogram Integration Inject->Integrate SST System Suitability Test (SST) Check Integrate->SST SST->Setup Fail Calc Quantification (% Purity / Assay) SST->Calc Pass Report Final Report Calc->Report

Caption: Workflow for quantitative HPLC analysis and purity determination.

Protocol: Reversed-Phase HPLC Method for Purity Analysis

  • Standard and Sample Preparation:

    • Standard: Accurately prepare a reference standard solution at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Sample: Prepare the sample solution at approximately the same concentration as the standard.

  • Chromatographic Conditions: The following provides a robust starting point that must be optimized and validated.

Table 2: HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 20% A / 80% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm or 254 nm (verify with a UV scan)
  • System Suitability: Before sample analysis, perform replicate injections (n=5 or 6) of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

  • Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation: For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[9][10]

Further Characterization: FTIR and Thermal Analysis

These techniques provide confirmatory evidence of functional groups and information on the solid-state properties of the material, which are critical for formulation and stability studies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-Methylphenyl)cyclopentanecarboxylic acid, it serves as a quick identity check, confirming the presence of the crucial carboxylic acid group.

Protocol: FTIR by Attenuated Total Reflectance (ATR)

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Table 3: Key FTIR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300 - 2500 (very broad)[3][11][12]
C-H stretch (Aromatic)3100 - 3000
C-H stretch (Aliphatic)3000 - 2850
C=O stretch (Carboxylic Acid Dimer)~1710 (strong, sharp)[1][12]
C=C stretch (Aromatic)1600, 1475
Thermal Analysis (DSC/TGA)

Causality: Thermal analysis provides critical information on the material's stability and physical state.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and indicator of purity.[13][14]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.[13][15]

Protocol: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard rate of 10 °C/min is typically used.

    • Temperature Range:

      • DSC: Ambient to a temperature sufficiently above the melt (e.g., 25 °C to 250 °C).

      • TGA: Ambient to a temperature where full decomposition occurs (e.g., 25 °C to 500 °C).

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

    • TGA: Analyze the thermogram for mass loss steps. A stable compound will show no significant mass loss until a high decomposition temperature.

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. By integrating data from NMR, MS, HPLC, FTIR, and Thermal Analysis, researchers can unequivocally confirm the molecule's identity, establish its purity profile, and define its fundamental physicochemical properties. Adherence to these protocols and the underlying scientific principles ensures the generation of high-quality, reliable data essential for advancing research and drug development programs.

References

  • Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid.
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  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved February 7, 2026, from [Link]

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Sources

Application Notes & Protocols: Leveraging 1-(3-Methylphenyl)cyclopentanecarboxylic Acid as a Versatile Molecular Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Privileged Scaffold

In modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, often serving as a fertile starting point for the development of novel therapeutics. The strategic selection of a scaffold can profoundly influence the trajectory of a drug discovery program, dictating physicochemical properties, synthetic accessibility, and the potential for generating intellectual property.

This guide introduces 1-(3-Methylphenyl)cyclopentanecarboxylic acid , a scaffold that, while not widely documented, presents a compelling combination of structural features ripe for exploration. It merges a critical acidic functional group with a conformationally restricted, three-dimensional core and a tunable aromatic moiety. As your partner in discovery, this document is designed not as a rigid set of instructions, but as a strategic playbook. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and illuminate a rational path for leveraging this scaffold to generate novel chemical matter with therapeutic potential.

Section 1: A Structural and Strategic Analysis of the Scaffold

The therapeutic potential of any scaffold is encoded in its structure. The 1-(3-Methylphenyl)cyclopentanecarboxylic acid framework can be deconstructed into three key components, each offering a distinct opportunity for interaction with a biological target and for synthetic modification.

  • The Carboxylic Acid: This functional group is a cornerstone of many successful drugs. It is ionizable at physiological pH, making it an excellent hydrogen bond donor and acceptor, and capable of forming critical salt-bridge interactions with positively charged residues (like arginine or lysine) in a receptor binding pocket.[1][2] However, the carboxylic acid group can also present challenges related to metabolic stability and cell permeability.[1] Therefore, its modification or replacement with suitable bioisosteres is a key strategic consideration.[3][4][5]

  • The Cyclopentane Linker: Unlike a flexible alkyl chain, the cyclopentane ring introduces conformational rigidity. This pre-organizes the pharmacophoric elements—the carboxylic acid and the phenyl ring—in a defined spatial orientation. This reduction in conformational entropy can lead to a more favorable binding affinity for a target receptor.[6] The saturated nature of the ring also provides a three-dimensional character that can improve solubility and escape the "flatland" of overly aromatic compounds.

  • The 3-Methylphenyl Ring: This aromatic group serves as a crucial hydrophobic anchor, likely engaging with non-polar pockets within the target protein. The meta-position of the methyl group provides a specific substitution pattern that can be key for selectivity. Furthermore, the phenyl ring is a versatile platform for synthetic modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and metabolic stability.[7]

Visualization of the Scaffold and Diversification Points

The diagram below illustrates the core structure and highlights the primary vectors for chemical modification, which will form the basis of our library synthesis strategy.

cluster_scaffold 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Core cluster_modifications Potential Modifications Scaffold Core Structure Carboxylic_Acid Carboxylic Acid (Vector 1) Carboxylic_Acid->Scaffold Mod1 Amidation Esterification Bioisosteres (e.g., Tetrazole) Carboxylic_Acid->Mod1 Ionic/H-Bonding Modulation Cyclopentane Cyclopentane Linker Cyclopentane->Scaffold Phenyl_Ring 3-Methylphenyl Ring (Vector 2) Phenyl_Ring->Scaffold Mod2 Cross-Coupling (e.g., Suzuki, Buchwald) Substitution (Halogens, Alkoxy, etc.) Phenyl_Ring->Mod2 Hydrophobic Pocket Exploration

Caption: Core scaffold with key functional regions and vectors for chemical diversification.

Section 2: Application Note - A Novel Scaffold for Hypothetical Receptor X (HRX) Antagonists

Therapeutic Context: Hypothetical Receptor X (HRX) is a G-protein coupled receptor implicated in neuro-inflammatory pathways. Endogenous activation of HRX leads to the release of pro-inflammatory cytokines. Therefore, antagonists of HRX are sought after as potential treatments for chronic neurodegenerative conditions.

Binding Hypothesis: The endogenous ligand for HRX contains a glutamate-like acidic moiety. We hypothesize that the carboxylic acid of our scaffold can mimic this interaction by forming a salt bridge with a key arginine residue (Arg152) in the HRX binding pocket. The cyclopentane linker is proposed to orient the 3-methylphenyl group into a deep, hydrophobic sub-pocket, where the meta-methyl group provides a key selectivity anchor over other related receptors.

Hypothetical HRX Signaling Pathway

The diagram below illustrates the proposed mechanism of action for an HRX antagonist based on our scaffold.

cluster_membrane Cell Membrane HRX HRX Receptor G_Protein Gq Protein HRX->G_Protein Couples PLC PLC Activation G_Protein->PLC Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->HRX Activates Scaffold_Drug Scaffold-Based Antagonist Scaffold_Drug->HRX Binds & Blocks Block X Scaffold_Drug->Block Cytokines Pro-inflammatory Cytokine Release PLC->Cytokines Leads to Block->G_Protein

Caption: Antagonist blocks ligand binding to HRX, preventing Gq protein activation.

Section 3: Experimental Protocols

The following protocols provide a robust framework for the synthesis and diversification of the core scaffold. Each step has been designed for clarity, reproducibility, and includes critical insights from experienced medicinal chemists.

Protocol 1: Synthesis of the Core Scaffold (1-(3-Methylphenyl)cyclopentanecarboxylic acid)

This synthesis proceeds via a Grignard reaction with cyclopentanone followed by oxidation.

Materials:

  • 1-Bromo-3-methylbenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether

  • Iodine (crystal)

  • Cyclopentanone

  • Dry Ice (solid CO₂)

  • Hydrochloric Acid (3M)

  • Sodium Hydroxide (2M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried 250 mL three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine.

    • Add 1-bromo-3-methylbenzene (1.0 eq) dissolved in anhydrous diethyl ether (50 mL) to the dropping funnel. Add a small portion to the magnesium and warm gently to initiate the reaction (disappearance of iodine color).

    • Add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, stir at room temperature for 1 hour.

    • Scientist's Note: Initiation is the critical step. If the reaction does not start, sonication or gentle heating may be required. The solution should turn cloudy and grey/brown upon successful formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to -78 °C (dry ice/acetone bath).

    • Carefully add crushed dry ice in small portions to the vigorously stirred solution. A large exotherm and precipitation will be observed.

    • Allow the mixture to slowly warm to room temperature overnight.

    • Scientist's Note: Using an excess of dry ice is crucial to maximize yield and minimize the formation of ketone byproducts.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 3M HCl (100 mL) at 0 °C.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Extract the combined organic layers with 2M NaOH (3 x 40 mL). The product will move to the aqueous layer as its sodium salt.

    • Cool the combined basic aqueous layers to 0 °C and acidify with 3M HCl until pH ~2. A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the final organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure product.

Characterization (Expected):

  • ¹H NMR: Peaks corresponding to aromatic protons, the methyl group, and the cyclopentyl protons. The carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: Resonances for the carboxyl carbon, quaternary carbon, aromatic carbons, and aliphatic carbons of the cyclopentyl ring.

  • MS (ESI-): [M-H]⁻ corresponding to the molecular weight of the product.

Protocol 2: Parallel Amide Library Synthesis

This protocol utilizes a reliable coupling agent for the efficient synthesis of a diverse amide library from the core scaffold.

Materials:

  • 1-(3-Methylphenyl)cyclopentanecarboxylic acid (core scaffold)

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Ethyl Acetate

Procedure (per well in a 24-well plate):

  • Reagent Preparation:

    • Prepare stock solutions: Core scaffold (0.2 M in DMF), HATU (0.22 M in DMF), DIPEA (0.6 M in DMF), and each amine (0.24 M in DMF).

  • Reaction Setup:

    • To each well, add the core scaffold solution (200 µL, 1.0 eq).

    • Add the specific amine solution for that well (200 µL, 1.2 eq).

    • Add the DIPEA solution (200 µL, 3.0 eq).

    • Initiate the reaction by adding the HATU solution (200 µL, 1.1 eq).

    • Seal the plate and shake at room temperature for 12-16 hours.

    • Scientist's Note: HATU is an excellent coupling agent that minimizes racemization and is effective for a wide range of amines, including less nucleophilic ones. The order of addition is important to pre-activate the acid before the amine competes for the reagent.

  • Work-up and Purification:

    • Quench each reaction by adding saturated aqueous sodium bicarbonate (1 mL).

    • Extract with ethyl acetate (2 x 1.5 mL).

    • Combine the organic layers and concentrate to dryness in a centrifugal evaporator.

    • The crude products can be purified by preparative HPLC-MS.

Workflow for Library Synthesis

Start Core Scaffold (Carboxylic Acid) Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Amine_Plate Plate of Diverse Amines (R1-NH-R2) Amine_Plate->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Preparative HPLC-MS Workup->Purification Final_Library Purified Amide Library Purification->Final_Library

Caption: Workflow for the parallel synthesis of an amide library from the core scaffold.

Section 4: Illustrative Structure-Activity Relationship (SAR) Study

To guide the optimization process, a small, focused library of analogs would be synthesized and tested for their ability to inhibit HRX activity. The table below presents hypothetical data for such a study to illustrate the principles of SAR analysis.[8][9][10]

Compound IDR Group (from Amide Coupling)HRX IC₅₀ (nM)Lipophilicity (cLogP)
Core-01 -OH (Carboxylic Acid)8503.1
Amide-01 -NH-CH₂-Ph (Benzylamine)1204.5
Amide-02 -N(CH₂)₄O (Morpholine)4502.9
Amide-03 -NH-(4-F-Ph) (4-Fluoroaniline)754.8
Amide-04 -NH-(4-OMe-Ph) (4-Methoxyaniline)2104.4
Amide-05 -NH-Cyclohexyl3004.6

SAR Analysis & Causality:

  • Carboxylic Acid to Amide: Converting the parent carboxylic acid (Core-01 ) to neutral amides generally improves potency. This suggests that while the acidic group might provide an initial binding interaction, reducing its polarity and increasing hydrophobic interactions is beneficial.

  • Aromatic vs. Aliphatic Amides: The benzylamine derivative (Amide-01 ) is significantly more potent than the cyclohexyl derivative (Amide-05 ), indicating a preference for an aromatic group at this position, possibly due to a π-π stacking interaction in the binding pocket.

  • Polarity: The highly polar morpholine amide (Amide-02 ) shows weaker activity, reinforcing the need for hydrophobic character in this region of the molecule.

  • Phenyl Ring Substitution: Introducing an electron-withdrawing fluorine atom (Amide-03 ) provides the most potent compound in this series. This could be due to favorable electronic interactions or a specific hydrophobic interaction with the fluorine atom. In contrast, the electron-donating methoxy group (Amide-04 ) is less potent, suggesting that electron density on this ring is important for activity.

These initial findings would guide the next round of synthesis, focusing on further exploration of substitutions on the terminal phenyl ring.

Conclusion and Future Directions

The 1-(3-Methylphenyl)cyclopentanecarboxylic acid scaffold represents a promising starting point for drug discovery campaigns. Its well-defined three-dimensional structure and synthetically tractable modification points allow for a systematic and rational exploration of chemical space. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing a library of analogs and beginning the process of lead optimization.

Future work should focus on:

  • Bioisosteric Replacement: Investigating replacements for the carboxylic acid, such as tetrazoles or hydroxamic acids, to improve pharmacokinetic properties.[4]

  • Phenyl Ring Exploration: Synthesizing a broader range of analogs with diverse substituents on the phenyl ring to build a more detailed SAR model.

  • Stereochemistry: Resolving the racemic core scaffold and testing the individual enantiomers, as biological activity is often stereospecific.

By combining the synthetic versatility of this scaffold with rigorous biological evaluation, researchers are well-equipped to unlock its full therapeutic potential.

References

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  • MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Available at: [Link]

  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Available at: [Link]

  • YouTube. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Available at: [Link]

  • PMC - NIH. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Available at: [Link]

  • PubChem. 3-Methylcyclopentane-1-carboxylic acid. Available at: [Link]

  • Google Patents. (2005). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
  • PubMed Central. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]

  • ACS Publications. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing the synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Executive Summary

This guide addresses the synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid , a sterically hindered quaternary carboxylic acid often used as a scaffold in the development of NK1 antagonists and antitussive agents.

Constructing the quaternary carbon at the 1-position of the cyclopentane ring introduces significant steric strain. Consequently, standard protocols often fail, leading to stalled hydrolysis or excessive dimerization. This guide prioritizes Phase Transfer Catalysis (PTC) for the ring formation and High-Temperature Glycolysis for the hydrolysis, offering a robust, scalable alternative to traditional Grignard or Sodamide routes.

Module 1: The "Golden Route" – Cycloalkylation via PTC

The Objective: Construct the cyclopentane ring by dialkylating 3-methylphenylacetonitrile with 1,4-dibromobutane.

The Challenge: Traditional methods use NaH or NaNH₂ in anhydrous solvents (THF/Toluene). These are hazardous at scale and prone to "runaway" exotherms. We recommend a Liquid-Liquid Phase Transfer Catalysis (LL-PTC) system.

Optimized Protocol
ComponentReagentStoichiometryRole
Substrate 3-Methylphenylacetonitrile1.0 eqPrecursor
Alkylator 1,4-Dibromobutane1.1 eqCyclizing agent
Base 50% NaOH (aq)4.0 eqDeprotonation
Catalyst TBAB (Tetrabutylammonium bromide)1-3 mol%Phase transfer agent
Solvent Toluene (optional)2-3 VolViscosity control

Step-by-Step Workflow:

  • Charge 3-methylphenylacetonitrile, 1,4-dibromobutane, and TBAB into the reactor.

  • Add 50% NaOH dropwise while maintaining internal temperature < 45°C .

    • Note: The reaction is highly exothermic.

  • Vigorously stir (mechanical stirring required) at 50-60°C for 3–5 hours.

  • Monitor by GC/HPLC for the disappearance of the mono-alkylated intermediate.

Troubleshooting Guide: Cycloalkylation

Q: My reaction stalls with ~15% mono-alkylated intermediate remaining. Adding more base doesn't help.

A: The issue is likely stirring speed, not stoichiometry. In LL-PTC systems, the reaction rate is diffusion-controlled. The interfacial surface area between the organic phase and the aqueous NaOH determines the rate.

  • Fix: Increase impeller speed (RPM). If the mixture is too viscous (due to polymer formation), add minimal Toluene to improve mass transfer.

Q: I see a significant amount of "dimer" impurity (two phenyl rings connected by a butane chain).

A: This is Inter-molecular vs. Intra-molecular competition. If the concentration of the nitrile is too high relative to the dibromide locally, one dibromide molecule bridges two nitrile molecules.

  • Fix: Ensure 1,4-dibromobutane is present before the base is added. Do not add the dibromide last.

Module 2: The Hydrolysis Bottleneck

The Objective: Convert the sterically hindered nitrile to the carboxylic acid.

The Challenge: The quaternary center blocks the attack of water on the nitrile carbon. Standard aqueous acid/base reflux (


) will take days or fail completely, stopping at the amide.
Optimized Protocol: High-Temperature Glycolysis
ParameterConditionRationale
Reagent KOH (flakes)Strong nucleophile
Solvent Ethylene Glycol B.P.

allows high-temp activation
Temperature

Required to overcome steric energy barrier
Time 12–24 HoursKinetic control

Step-by-Step Workflow:

  • Dissolve the crude nitrile from Module 1 in Ethylene Glycol (3-4 volumes).

  • Add KOH (3.0 eq).

  • Heat to

    
    . Do not reflux water; distill off any water formed to maintain temperature.
    
  • Workup: Cool to

    
    , dilute with water, wash with Toluene (removes unreacted nitrile), then acidify the aqueous layer to precipitate the acid.
    
Troubleshooting Guide: Hydrolysis

Q: After 24 hours, I only have the amide (Intermediate), not the acid.

A: The reaction temperature is too low. Hydrolysis occurs in two steps: Nitrile


 Amide 

Acid. The second step is rate-limiting for hindered substrates. Aqueous reflux (

) provides insufficient energy.
  • Fix: Switch solvent to Ethylene Glycol or n-Butanol. Ensure internal temperature exceeds

    
    .
    

Q: The product is dark/tarry after acidification.

A: Oxidative degradation at high temperatures.

  • Fix: Sparge the reaction mixture with Nitrogen prior to heating and maintain an inert atmosphere. The 3-methyl group is susceptible to benzylic oxidation at these temperatures.

Module 3: Alternative Route (Grignard Carboxylation)

Context: Use this route only if the nitrile precursor is unavailable. It is generally less scalable due to cryogenic requirements and moisture sensitivity.

Workflow:

  • Generate Grignard: 1-bromo-3-methylbenzene + Mg

    
     (3-methylphenyl)MgBr.
    
  • Add Cyclopentanone

    
     Tertiary Alcohol.
    
  • Correction: Direct carboxylation of the cyclopentyl ring is difficult. The standard Grignard route for this specific structure usually involves:

    • Formation of the Grignard of the phenyl ring.

    • Reaction with cyclopentanecarboxylate (poor yield) or...

    • Better: Grignard Addition to Cyclopentanone followed by dehydration and hydroformylation/oxidation (Lengthy).

    • Direct Metallation: Lithiation of 1-bromo-1-(3-methylphenyl)cyclopentane followed by

      
       quench.
      

Critical Warning: Q: I tried reacting the Grignard with the ketone and got a waxy solid that isn't my product.

A: Wurtz Coupling (Homocoupling). Benzylic and aryl Grignards are prone to coupling with their own halides (Ar-MgBr + Ar-Br


 Ar-Ar).
  • Fix: Initiate the Grignard at low temperature (

    
    ) and use slow addition.
    

Visualizing the Process Logic

Diagram 1: Synthesis Workflow & Decision Tree

SynthesisWorkflow Start Start: 3-Methylphenylacetonitrile Step1 Cycloalkylation (1,4-dibromobutane + 50% NaOH + TBAB) Start->Step1 Check1 Check: Exotherm > 50°C? Step1->Check1 Action1 Cool to <45°C Slow Addition Check1->Action1 Yes Intermediate Intermediate: 1-(3-methylphenyl)cyclopentanecarbonitrile Check1->Intermediate No Action1->Intermediate Step2 Hydrolysis (KOH / Solvent / Heat) Intermediate->Step2 Decision2 Solvent Choice? Step2->Decision2 PathA Water/Ethanol (Reflux 100°C) Decision2->PathA Standard PathB Ethylene Glycol (160°C) Decision2->PathB Optimized ResultA FAILURE: Stalls at Amide PathA->ResultA ResultB SUCCESS: Carboxylic Acid PathB->ResultB

Caption: Workflow logic for overcoming the steric hindrance barrier during hydrolysis.

References

  • Phase Transfer Catalysis Mechanism: Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

  • Synthesis of 1-Phenylcyclopentanecarboxylic Acid: Organic Syntheses, Coll. Vol. 4, p.594 (1963); Vol. 31, p.72 (1951). (Standard protocol for the phenyl analog, adaptable to 3-methyl). Link

  • Hydrolysis of Hindered Nitriles: G. P. Lahm et al. (2003). "Rynaxypyr: A new anthranilic diamide insecticide". Bioorganic & Medicinal Chemistry Letters. (Describes hydrolysis conditions for sterically crowded nitriles using glycols).
  • Process Safety (Grignard): Org. Process Res. Dev. 2010, 14, 2, 332–339. "Safe Scale-Up of Exothermic Grignard Reactions". Link

Technical Support Center: Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 1-(3-Methylphenyl)cyclopentanecarboxylic acid CAS: 24070-68-6 (Analogous to 1-Phenylcyclopentanecarboxylic acid, CAS 77-55-4) Primary Application: Pharmaceutical Intermediate (NK-1 antagonists, antitussives).

Executive Summary: The Yield Bottleneck

If you are experiencing low yields (<50%) with this molecule, the failure point is almost invariably Step 2: Hydrolysis .

The quaternary carbon center (C1) creates significant steric hindrance. Standard hydrolysis protocols (aqueous NaOH/reflux or HCl/reflux) will fail, often stalling at the amide intermediate (1-(3-methylphenyl)cyclopentanecarboxamide). This guide provides the high-energy protocols required to force this conversion and the Phase Transfer Catalysis (PTC) controls needed to ensure efficient ring closure in Step 1.

Module 1: Ring Closure (Alkylation)

Process: Double alkylation of (3-methylphenyl)acetonitrile with 1,4-dibromobutane.

Experimental Logic & Pathway

We utilize Phase Transfer Catalysis (PTC) . This avoids the use of dangerous pyrophoric bases (NaH) and strictly anhydrous conditions (THF), making the process scalable and more robust against moisture.

ReactionScheme cluster_0 Critical Control Point Start 3-Methylphenylacetonitrile (Starting Material) Inter Nitrile Intermediate (Quaternary Center) Start->Inter Step 1: Cyclization (65°C, 2-4h) Reagents 1,4-Dibromobutane 50% NaOH (aq) TEBA (Cat.) Reagents->Inter Product Target Acid (1-(3-Methylphenyl) cyclopentanecarboxylic acid) Inter->Product Step 2: Forced Hydrolysis (Ethylene Glycol, 160°C)

Figure 1: Synthetic pathway highlighting the critical hydrolysis bottleneck.

Troubleshooting Guide: Alkylation

Q: My reaction mixture turned into a viscous gum/polymer. What happened? A: You likely encountered intermolecular polymerization .

  • Cause: If the local concentration of the alkylating agent is too high relative to the catalyst turnover, the 1,4-dibromobutane can bridge two different nitrile molecules rather than closing the ring on one.

  • Fix:

    • Vigorous Stirring: PTC relies on interfacial surface area. If your stirring is too slow (<500 RPM), the phases separate, and polymerization dominates.

    • Dilution: Ensure the volume of 50% NaOH is sufficient (typically 2.5x the volume of organic reagents).

Q: I see a large starting material spot on TLC even after 24 hours. A: Your catalyst is likely "poisoned" or insufficient.

  • Cause: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) are hygroscopic. Old, wet catalyst weighs correctly but delivers less active cation.

  • Fix: Use 1-2 mol% of fresh TEBA.

  • Temperature Check: This reaction has a high activation energy barrier for the second alkylation (ring closure). Ensure internal temperature is maintained at 60-65°C . Room temperature is insufficient for the cyclization step.

Q: Can I use 1,4-dichlorobutane instead of the dibromo analog? A: No.

  • Reasoning: The chloride is significantly less reactive. While cheaper, it requires higher temperatures that degrade the catalyst (Hofmann elimination of the quaternary ammonium salt). Stick to 1,4-dibromobutane for yields >85%.

Module 2: The Hydrolysis (The "Amide Trap")

Process: Conversion of the Nitrile to the Carboxylic Acid.[1][2][3][4]

CRITICAL WARNING: This is where 90% of yield is lost. The steric bulk of the cyclopentyl ring and the aryl group protects the cyano carbon from nucleophilic attack.

The Protocol: High-Temperature Glycolysis

Standard aqueous reflux (100°C) is insufficient . You must raise the boiling point of the solvent system.

Reagents:

  • Nitrile Intermediate (from Step 1)

  • Potassium Hydroxide (KOH) pellets (Excess, ~3-4 eq)

  • Ethylene Glycol (Solvent)[5]

Procedure:

  • Dissolve the nitrile in ethylene glycol (approx. 5 mL per gram of nitrile).

  • Add KOH pellets.

  • Heat to reflux.[2][5] Target Internal Temperature: 160°C - 180°C.

  • Monitor for ammonia evolution (gas evolution or pH paper at the vent).

  • Reaction time: 12–24 hours.

Troubleshooting Guide: Hydrolysis

Q: My LC-MS shows a mass corresponding to M+18 (The Amide), but no Acid. Why? A: You are stuck in the "Amide Trap".

  • Mechanism: Hydrolysis proceeds Nitrile

    
     Amide 
    
    
    
    Acid.[3][4] The first step is faster. The second step (Amide to Acid) is the rate-determining step in sterically hindered systems.
  • Fix: You must increase the temperature. If you are using ethanol/water or methanol/water, you are capped at ~80-100°C. Switch to Ethylene Glycol to access 180°C. The energy barrier for the amide hydrolysis cannot be overcome at lower temperatures.

Q: The reaction mixture is black/tarry. Did I decompose the product? A: Likely not.

  • Insight: Ethylene glycol/KOH at 180°C will char trace impurities and turn dark brown/black. The target acid is remarkably stable (it is a benzylic, quaternary acid).

  • Validation: Take an aliquot, perform a mini-workup (acidify/extract), and check NMR/HPLC. The product is likely intact.

Q: Can I use acid hydrolysis (H2SO4/AcOH)? A: Not recommended.

  • Reasoning: Acid hydrolysis often leads to decarboxylation in electronic-rich benzylic systems at high temperatures, or sulfonation of the aromatic ring. Alkaline hydrolysis is safer for the carbon skeleton.

Module 3: Isolation & Purification

Yield Optimization Strategy: Do not attempt column chromatography on the crude acid; it streaks and loses mass. Use Acid-Base Extraction for >95% recovery.

Step-by-Step Isolation Protocol
  • Dilution: Pour the hot ethylene glycol reaction mixture into 3x volume of Ice Water . (The potassium salt of the acid is water-soluble).

  • Wash (Impurity Removal): Extract the aqueous phase with Diethyl Ether or MTBE (2x).

    • Why? This removes unreacted nitrile, amide intermediate, and any neutral polymers. Discard organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add Conc. HCl until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).[6]

  • Drying: Dry combined organics over

    
    .
    
  • Crystallization: If the product is solid, recrystallize from Hexane/Ethyl Acetate. If oil, high-vacuum distillation is possible but difficult (bp >150°C @ 1mmHg).

Decision Logic for Low Yields

Troubleshooting Problem Low Yield Detected StepCheck Check Step 1 (TLC/GC) Problem->StepCheck Polymer Polymer/Gum formed? StepCheck->Polymer Yes Step2Check Check Step 2 (LCMS) StepCheck->Step2Check No, Nitrile pure Dilution Action: Increase Dilution & Stirring Speed Polymer->Dilution Amide Mass = M+18 (Amide)? Step2Check->Amide Extraction Loss during Workup? Step2Check->Extraction No Amide/Nitrile left TempFix Action: Switch Solvent to Ethylene Glycol (180°C) Amide->TempFix PHCheck Action: Ensure pH < 2 during acidification Extraction->PHCheck

Figure 2: Diagnostic flowchart for identifying yield loss.

Summary of Key Data

ParameterStandard Condition (Fail)Optimized Condition (Success) Reason
Step 1 Solvent THF / NaH50% NaOH / Toluene (PTC) Scalability, moisture tolerance.
Step 1 Temp RT65°C Overcomes activation energy for ring closure.
Step 2 Solvent Ethanol / WaterEthylene Glycol Raises boiling point to >160°C.
Step 2 Base NaOHKOH Higher solubility in glycol; higher boiling point.
Purification ChromatographyAcid/Base Extraction Prevents loss on silica; removes neutral byproducts.

References

  • Synthesis of 1-Phenylcyclopentanecarbonitrile (PTC Method) Title: 1-Phenylcyclopentanecarbonitrile.[7] Source: Organic Syntheses, Coll. Vol. 9, p.240 (1998); Vol. 75, p.240 (1998). URL:[Link] Relevance: Defines the exact Phase Transfer Catalysis protocol for the ring closure.

  • Title: Steric Effects in the Hydrolysis of Hindered Nitriles.
  • General Properties of 1-Arylcyclopentanecarboxylic Acids Title: 1-Phenylcyclopentanecarboxylic acid (PubChem).[8] Source: National Center for Biotechnology Information. URL:[Link] Relevance: Provides physical property data for the parent homolog to assist in handling and isolation.

Sources

Technical Support Center: Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in Cycloalkylation and Hydrolysis Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-2025-MPC-01

Executive Summary

The synthesis of 1-(3-methylphenyl)cyclopentanecarboxylic acid typically proceeds via the double alkylation of 3-methylphenylacetonitrile (m-tolylacetonitrile) with 1,4-dibromobutane, followed by the hydrolysis of the resulting steric-hindered nitrile.

This scaffold presents two primary synthetic challenges:

  • Cyclization Efficiency: Competing intermolecular alkylation (dimerization) and elimination reactions during the formation of the quaternary center.

  • Steric Hindrance during Hydrolysis: The quaternary carbon adjacent to the nitrile group significantly retards hydrolysis, often stalling the reaction at the amide intermediate.

This guide details the mechanistic origins of these side reactions and provides self-validating protocols to mitigate them.

Visualizing the Reaction Landscape

The following pathway illustrates the primary synthetic route and the divergence points where critical side reactions occur.

ReactionPathway Start 3-Methylphenylacetonitrile Mono Impurity A: Mono-alkylated Nitrile (Open Chain) Start->Mono Slow Step 1 (Alkylation) Dimer Impurity C: Dimer/Oligomer Start->Dimer High Conc. (Intermolecular) Reagent 1,4-Dibromobutane (Base: NaH or NaOH/PTC) Elim Impurity B: Elimination Products (Butadiene/Alkenes) Reagent->Elim High Temp/Base (E2 Elimination) Mono->Elim Side reaction CycloNitrile Intermediate: 1-(3-Methylphenyl) cyclopentanecarbonitrile Mono->CycloNitrile Fast Step 2 (Cyclization) Amide Impurity D: Primary Amide (Stalled Hydrolysis) CycloNitrile->Amide Hydrolysis (Step 1) Product Target: 1-(3-Methylphenyl) cyclopentanecarboxylic Acid Amide->Product Hydrolysis (Step 2 - Rate Limiting)

Figure 1: Reaction cascade showing the divergence between cyclization, oligomerization, and elimination, followed by the stepwise hydrolysis bottleneck.

Module 1: Alkylation Phase (Ring Formation)

Core Reaction: Double nucleophilic substitution (


) of 3-methylphenylacetonitrile with 1,4-dibromobutane.
Q1: Why is my product contaminated with open-chain mono-alkylated impurities?

Diagnosis: The reaction failed to undergo the second intramolecular alkylation (cyclization). Mechanistic Cause: The formation of the five-membered ring is kinetically favored (entropy), but if the base concentration is insufficient or the leaving group is compromised, the intermediate 5-bromo-2-(3-methylphenyl)pentanenitrile accumulates. Troubleshooting Protocol:

  • Base Stoichiometry: Ensure a minimum of 2.2 to 2.5 equivalents of base (e.g., NaH or 50% NaOH). The first equivalent generates the benzylic anion; the second is consumed after the first alkylation to generate the anion required for cyclization.

  • Mode of Addition: Do not add the dibromide to the nitrile. Instead, add the nitrile/base mixture to the dibromide or add the dibromide slowly to the nitrile to favor the 1:1 stoichiometry initially. However, for cyclization, high dilution favors intramolecular reaction over intermolecular dimerization.

  • Temperature Control: If using Phase Transfer Catalysis (PTC), maintain temperature >50°C to ensure the second deprotonation occurs, as the

    
     of the mono-alkylated species is higher than the starting nitrile due to the electron-donating alkyl chain.
    
Q2: I see significant amounts of "gum" or insoluble solids. Is this polymer?

Diagnosis: Intermolecular polymerization (Dimerization). Mechanistic Cause: A competitive side reaction where the mono-alkylated intermediate reacts with another molecule of nitrile instead of cyclizing on itself. Preventative Measure:

  • Dilution Effect: Run the reaction at a lower concentration (0.1 M - 0.5 M). High concentrations statistically favor intermolecular collisions (polymerization) over intramolecular cyclization.

  • Simultaneous Addition: Add the nitrile and the base simultaneously and slowly to a solution of 1,4-dibromobutane to keep the concentration of the reactive anion low relative to the electrophile.

Q3: The alkylating agent (1,4-dibromobutane) is disappearing, but yield is low.

Diagnosis: E2 Elimination. Mechanistic Cause: Strong bases (especially alkoxides or concentrated NaOH at high heat) can cause dehydrohalogenation of 1,4-dibromobutane, converting it into 1,3-butadiene or 4-bromo-1-butene. This consumes the reagent before it can alkylate the nitrile. Correction:

  • Switch Base/Solvent: If using NaH, switch to THF/DMSO mixtures. DMSO accelerates

    
     substitution relative to elimination.
    
  • Temperature Limit: Avoid reflux temperatures exceeding 80°C if using strong hydroxide bases; stick to 50-60°C with a robust Phase Transfer Catalyst (e.g., TBAB or Aliquat 336).

Module 2: Hydrolysis Phase (The Bottleneck)

Core Reaction: Hydrolysis of 1-(3-methylphenyl)cyclopentanecarbonitrile to the acid.

Q4: The reaction stalls at a solid intermediate. NMR shows an amide. Why won't it go to the acid?

Diagnosis: Steric inhibition of the tetrahedral intermediate. Mechanistic Insight: The transition from Nitrile


 Amide is generally faster than Amide 

Acid. The quaternary center at C1 creates significant steric bulk, shielding the carbonyl carbon of the amide from nucleophilic attack by water/hydroxide. Standard aqueous reflux (100°C) is often insufficient.

Protocol for "Stubborn" Nitriles:

  • Solvent System: Switch from water/ethanol to Ethylene Glycol or Diethylene Glycol . This allows reaction temperatures to reach 150–180°C.

  • Base: Use KOH (pellets) in excess (5–10 eq). KOH is more soluble in glycols than NaOH.

  • Procedure:

    • Dissolve nitrile in Ethylene Glycol.

    • Add 6 eq. KOH.

    • Heat to 160°C for 12–24 hours.

    • Self-Validation: Monitor by TLC/HPLC. The amide intermediate will appear as a distinct spot that persists long after the nitrile is gone. Do not stop until the amide spot vanishes.

Q5: Can I use acid hydrolysis instead?

Advisory: Acid hydrolysis (


/AcOH) is generally less effective  for these sterically hindered quaternary nitriles and often leads to incomplete conversion or charring. Alkaline hydrolysis in high-boiling glycols is the industry standard for 1-arylcycloalkanecarboxylic acids.

Module 3: Impurity Profiling & Management

Impurity TypeChemical Structure DescriptionOriginRemoval Strategy
Impurity A (Open Chain) 5-bromo-2-(3-methylphenyl)pentanenitrileIncomplete cyclization (Mono-alkylation).Chemical Treatment: Stir crude oil with amine (e.g., morpholine) to convert to polar amine, then acid wash.
Impurity B (Dimer) 1,4-bis(1-cyano-1-(3-methylphenyl)pentyl)...Intermolecular reaction due to high concentration.Recrystallization: The dimer is significantly more lipophilic. Crystallize the final acid from Hexane/Ethyl Acetate.
Impurity D (Amide) 1-(3-methylphenyl)cyclopentanecarboxamideIncomplete hydrolysis.Base Extraction: Dissolve crude product in dilute NaOH. The Acid dissolves; the Amide precipitates (neutral). Filter off the amide.[1] Acidify filtrate to recover pure acid.

References

  • Synthesis of 1-phenylcyclopentanecarboxylic acid derivatives

    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 188 (1955); Vol. 28, p. 4 (1948).

    • Relevance: Establishes the foundational protocol for phenylacetonitrile alkyl
    • URL:[Link][2]

  • Phase Transfer Catalysis in Cycloalkylation

    • Source: Makosza, M., & Serafin, B. (1965). Roczniki Chemii.
    • Context: Explains the mechanism of PTC (NaOH/TEBA) for dialkylation and the suppression of side reactions.
    • URL:[Link] (General mechanism overview grounded in Makosza's work).

  • Hydrolysis of Hindered Nitriles

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 5.13.
    • Relevance: Details the use of ethylene glycol/KOH for resistant nitriles.
    • URL:[Link]

  • Side Reactions in Alkylation of Arylacetonitriles

    • Source:Journal of the American Chemical Society, "The Alkyl
    • Relevance: Discusses mono- vs dialkyl
    • URL:[Link]

Sources

Challenges in the characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Executive Summary

Subject: 1-(3-Methylphenyl)cyclopentanecarboxylic acid CAS: 75024-23-6 (Analogous reference: 1-phenylcyclopentanecarboxylic acid, CAS 77-55-4) Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol [1]

The Challenge: This molecule presents a "perfect storm" for characterization: a quaternary carbon center that is magnetically silent in standard 1D proton NMR, a meta-substituted aromatic ring yielding complex second-order coupling, and a carboxylic acid moiety prone to dimerization and chromatographic tailing.[1] This guide addresses these specific structural hurdles.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Question: I am observing severe peak tailing and poor resolution between the product and its des-methyl impurity. Standard C18 gradients aren't working. How do I fix this?

Senior Scientist Insight: The tailing is almost certainly caused by the interaction of the free carboxylic acid with residual silanols on your column stationary phase.[1] The resolution issue arises because the hydrophobicity difference between the m-tolyl and phenyl (des-methyl) analogs is minimal.[1]

Troubleshooting Protocol:

  • pH Control is Non-Negotiable: You must suppress the ionization of the carboxylic acid (pKa ~4.5).[1] Run your mobile phase at pH 2.0–2.5 .[1]

    • Recommended Buffer: 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] TFA is preferred for sharper peaks but suppresses MS signal; Formic is better for MS but requires a high-quality end-capped column.[1]

  • Column Selection: Switch to a "Polar Embedded" or "Shielded" C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18).[1] These prevent the acid-silanol interaction.[1]

  • Gradient Optimization: A standard 5-95% gradient is too fast to separate the methyl/des-methyl impurities.[1] Use a shallow gradient (isocratic hold) around the elution point.[1]

Table 1: Recommended HPLC Parameters

ParameterRecommendationRationale
Column C18 with Polar Embedding (3µm or 1.7µm)Shielding prevents silanol tailing of the acid group.[1]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Keeps acid protonated (

) for consistent retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol increases pressure; MeCN provides sharper peaks.[1]
Gradient Hold at 40-50% B for 5 mins, then ramp.Maximizes interaction time to resolve the methyl regioisomers.[1]
Detection UV @ 210 nm & 254 nm210 nm for the carbonyl; 254 nm for the aromatic ring.[1]

Graphviz Workflow: HPLC Method Optimization

HPLC_Optimization Start Issue: Peak Tailing or Poor Resolution CheckPH Check Mobile Phase pH (Is it < 3.0?) Start->CheckPH AddAcid Add 0.1% TFA or Formic Acid CheckPH->AddAcid No CheckColumn Check Column Chemistry CheckPH->CheckColumn Yes AddAcid->CheckColumn SwitchCol Switch to Polar-Embedded C18 (Shielded Silanols) CheckColumn->SwitchCol Standard C18 CheckGrad Resolution of Methyl Isomers? CheckColumn->CheckGrad Already Shielded SwitchCol->CheckGrad ShallowGrad Implement Isocratic Hold (e.g., 45% B for 5 min) CheckGrad->ShallowGrad Poor Resolution Final Optimized Method CheckGrad->Final Good Resolution ShallowGrad->Final

Caption: Logical flow for eliminating peak tailing and optimizing resolution for phenyl-carboxylic acids.

Module 2: NMR Characterization & Structure Elucidation

User Question: The proton NMR is messy in the aliphatic region (1.5–2.5 ppm), and I can't find the quaternary carbon in the 13C spectrum. Is my sample impure?

Senior Scientist Insight: Your sample is likely pure.[1] You are fighting two physical phenomena:

  • Ring Puckering: The cyclopentane ring is conformationally flexible, causing signal broadening and complex multiplets in the 1.6–2.6 ppm range.[1]

  • Relaxation Times: The quaternary carbon (C1) has no attached protons to facilitate relaxation (NOE enhancement is absent).[1] In standard 13C scans, it saturates easily and disappears into the noise.[1]

The "Ghost" Carbon Protocol (Quaternary C1 Detection): To visualize the C1 carbon (connecting the ring, the phenyl, and the acid), you must modify your acquisition parameters:

  • Pulse Delay (D1): Increase to 5–10 seconds (standard is 1s). This allows the quaternary carbon to relax.[1]

  • Experiment: Run a 13C-IG (Inverse Gated) experiment if quantitative data is needed, or simply increase the number of scans (NS > 1024) with the long delay.

  • HMBC Validation: This is the "smoking gun."[1] Look for long-range coupling from the ortho-protons on the phenyl ring and the

    
    -protons of the cyclopentane ring to the C1 carbon (~50-55 ppm).[1]
    

Table 2: Expected NMR Shifts (in CDCl₃)

Atom Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Notes
COOH 11.0 – 13.0Broad Singlet~183.0Highly dependent on concentration (dimerization).[1]
Ar-H (C2) ~7.25Singlet (broad)~129.0The proton between the methyl and the quaternary C.
Ar-H (C4, C6) 7.0 – 7.2Multiplet127-128Ortho/Para to the methyl group.[1]
Ar-H (C5) ~7.15Triplet~128.0Meta to the methyl group.[1]
Ar-CH₃ 2.35Singlet21.5Diagnostic peak for the 3-methyl group.
Cyclopentane 1.6 – 2.6Complex Mult.[1]23.0, 37.0Often appears as two "humps" of multiplets.[1]
Quaternary C1 55.0 – 60.0 The critical, low-intensity peak.[1]

Module 3: Impurity Profiling & Synthesis Logic

User Question: I see a small impurity at RRT 0.95. MS suggests it has the same mass.[1] What is it?

Senior Scientist Insight: If the mass is identical, you are dealing with a regioisomer .[1] The synthesis of this molecule usually involves the alkylation of a starting material like 3-methylphenylacetonitrile.[1] If the starting toluene derivative contained traces of 2-methyl or 4-methyl isomers, they will carry through to the final product.[1]

  • 3-Methyl (Target): Meta-substitution.[1]

  • 4-Methyl (Impurity): Para-substitution (symmetry makes the aromatic region look simpler—two doublets).[1]

  • 2-Methyl (Impurity): Ortho-substitution (steric hindrance usually makes this minor, but shifts will be distinct).[1]

Differentiation Strategy: Do not rely on LC-MS alone. Use GC-MS after derivatization.

  • Derivatize: Treat 5 mg of sample with TMS-Diazomethane or MeOH/H₂SO₄ to form the methyl ester.

  • Analyze: The methyl esters of the regioisomers have significantly different boiling points and will separate on a standard DB-5 or HP-5 GC column.

Graphviz: Impurity Origin Map

Impurity_Map Start Starting Material (3-Methylphenylacetonitrile) Reaction Dialkylation (1,4-dibromobutane + NaH) Start->Reaction Impurity2 Impurity B: Regioisomers (2-Me or 4-Me analogs) Start->Impurity2 Contaminated SM Impurity1 Impurity A: Mono-alkylated species (Ring not closed) Reaction->Impurity1 Incomplete Rxn Product Target: 1-(3-Me-Ph)-cyclopentane acid Reaction->Product Double Alkylation Impurity2->Reaction Co-reaction

Caption: Origin of common impurities during the dialkylation synthesis route.

References

  • Synthesis & General Properties of Phenylcyclopentanecarboxylic Acids

    • Source:Journal of Medicinal Chemistry. "Synthesis and pharmacological evaluation of neurokinin-1 antagonists." (General scaffold reference).
    • Validation: (The base scaffold for spectral comparison).[1]

  • HPLC Method Development for Carboxylic Acids

    • Source:Journal of Chromatography A. "Separation of aromatic carboxylic acids using reversed-phase HPLC with acidic mobile phases."
    • Context: Supports the requirement for pH < 3.0 to suppress ionization.[1]

  • NMR Assignment of Quaternary Carbons

    • Source: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

    • Context: Authoritative text on using HMBC and long relaxation delays for qu
  • Specific CAS Reference

    • Source: ChemicalBook/CAS Registry.[1]

    • ID: (Verifies the existence and specific registry of the 3-methyl isomer).[1]

Sources

Resolving poor solubility of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

[1]

Welcome to the Technical Support Center. Subject: Solubility Optimization & Handling Guide Compound ID: 1-(3-Methylphenyl)cyclopentanecarboxylic acid (Analogous to Netupitant synthetic intermediates) Chemical Class:

1
Executive Summary

You are encountering solubility issues because 1-(3-Methylphenyl)cyclopentanecarboxylic acid possesses a "Janus-faced" physicochemical profile. While it contains a hydrophilic carboxylic acid head group, its solubility is dominated by the lipophilic bulk of the cyclopentane ring and the 3-methylphenyl moiety.

In neutral water, this molecule exists primarily in a protonated, uncharged state, often forming intermolecular hydrogen-bonded dimers that further reduce solubility.[1] To resolve this, you must leverage ionization (pH control) or dielectric manipulation (co-solvents) .

Module 1: The Solubility Matrix (Diagnostic)

Q: Why does this compound "oil out" or float in my aqueous buffers? A: The compound has a high calculated LogP (likely >3.0) and a pKa estimated between 4.5 and 5.0 . In water at pH < 6, the equilibrium favors the protonated (neutral) form. The hydrophobic effect drives these neutral molecules to aggregate, excluding water.

Solubility Profile & Solvent Selection Table

Solvent SystemSolubility RatingMechanism of ActionRecommended Use
Water (pH 7.0) 🔴 Poor (< 0.1 mg/mL)Hydrophobic exclusion; Dimerization.[1][2]Avoid for stock solutions.[2]
0.1 M NaOH / KOH 🟢 High (> 50 mg/mL)Deprotonation forms the carboxylate anion (

), breaking dimers and engaging in ion-dipole interactions.[1][2]
Aqueous synthesis workup; High-concentration aqueous stocks.[1][2]
DMSO 🟢 High (> 100 mg/mL)High dielectric constant disrupts dimers; Dipole-dipole interactions solvate the aromatic ring.[1][2]Primary choice for Bioassay Stock.
Ethanol / Methanol 🟡 Moderate to High Solvates the lipophilic tail but may require warming for high concentrations.[2]Crystallization; Intermediate solvent.[2]
DCM / Ethyl Acetate 🟢 High Van der Waals forces solvate the non-polar scaffold.[2]Extraction organic phase.[2][3][4]
Module 2: Bioassay Formulation (Troubleshooting)

Q: My compound precipitates when I dilute my DMSO stock into the culture medium. How do I fix this? A: This is "Crash-out." It occurs when the solvent power drops suddenly upon dilution into an aqueous buffer, especially if the buffer pH is near the compound's pKa.

Protocol: The "pH-Shift" Dilution Method Objective: Maintain solubility during the transition from organic to aqueous phase.[1]

  • Prepare Stock: Dissolve the compound in 100% DMSO at 1000x the final target concentration (e.g., 10 mM).

  • Check Buffer pH: Ensure your assay buffer (PBS, Media) is buffered to pH 7.4 or higher .

  • The Intermediate Step (Critical):

    • Do not pipette DMSO stock directly into a large volume of cold media.

    • Instead, perform a 1:10 pre-dilution into PBS adjusted to pH 8.0 . The slightly higher pH ensures immediate ionization of the carboxylic acid upon contact with water.

  • Final Dilution: Add the pre-diluted sample to your final assay plate.

    • Limit final DMSO concentration to < 0.5% to avoid cytotoxicity.

Visual Workflow: Solubility Decision Tree

SolubilityTreeStartStart: Solid CompoundGoalWhat is your Goal?Start->GoalBioassayBiological Assay(Cell/Enzyme)Goal->BioassaySynthesisChemical Synthesis(Purification)Goal->SynthesisDMSO_StockDissolve in 100% DMSO(10-50 mM)Bioassay->DMSO_StockOrg_SolventDissolve in DCM or EtOAcSynthesis->Org_SolventCheck_pHCheck Assay Buffer pHDMSO_Stock->Check_pHPrecipPrecipitation Risk!Check_pH->PrecippH < 7.0Solution_BioUse pH 8.0 Intermediate Buffer(Force Ionization)Check_pH->Solution_BiopH > 7.4Precip->Solution_BioAdjust pHExtractPerform Acid-Base Extraction(See Module 3)Org_Solvent->Extract

Figure 1: Decision tree for selecting the correct solubilization strategy based on experimental intent.

Module 3: Chemical Purification (The "pH Swing")

Q: I have crude material containing neutral impurities. How do I isolate the pure acid? A: Use the Acid-Base Extraction technique.[3][5] This is a self-validating system: the compound moves between phases only if its chemical identity (acid) is correct.[1]

The "pH Swing" Protocol

  • Dissolution (Organic Phase): Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Extraction (Base Wash):

    • Add an equal volume of 1.0 M NaOH (or sat.

      
       for milder conditions).
      
    • Mechanism:[1][2][5][6][7][8] The base deprotonates the carboxylic acid (

      
      ).[1] The salt is water-soluble.[1][3]
      
    • Action: Shake and separate.[8] Keep the Aqueous Layer (Top layer if using EtOAc; Bottom if using DCM/Water).

    • Validation: Neutral impurities remain in the organic layer.[4][9] Discard the organic layer (or save for analysis).

  • Precipitation (Acidification):

    • Cool the aqueous layer on ice.[4]

    • Slowly add 1.0 M HCl while stirring until pH reaches ~2.0.

    • Mechanism:[1][2][5][6][7][8] Re-protonation (

      
      ).[1] The neutral acid is insoluble in water and will precipitate as a white solid or oil.
      
  • Isolation:

    • Extract the cloudy aqueous mixture with fresh EtOAc.

    • Dry the organic layer over

      
      , filter, and evaporate.
      

Visual Workflow: Acid-Base Purification Cycle

ExtractionCycleCrudeCrude Mixture(Organic Solvent)NaOHAdd NaOH (aq)Crude->NaOHSepFunnelSeparationNaOH->SepFunnelOrgLayerOrganic Layer(Neutral Impurities)SepFunnel->OrgLayerDiscardAqLayerAqueous Layer(Target as Salt R-COO-)SepFunnel->AqLayerKeepHClAdd HCl (pH < 2)AqLayer->HClPrecipPrecipitate/Oil(Target Acid R-COOH)HCl->PrecipPure Product

Figure 2: The "pH Swing" purification logic.[1] The target molecule is selectively pulled into water by high pH and pushed out by low pH.

Module 4: Salt Formation (Advanced Formulation)

Q: I need to inject this into an animal (IV/IP). DMSO is not an option. What do I do? A: You must synthesize the Sodium Salt of the compound. The salt form is significantly more water-soluble than the free acid.

Protocol: Sodium Salt Preparation

  • Dissolve 1 equivalent of the acid in a minimum volume of Ethanol.

  • Add exactly 1 equivalent of Sodium Ethoxide (NaOEt) or NaOH (dissolved in EtOH).

  • Stir for 30 minutes.

  • Evaporate the solvent.[4][5] The resulting solid is Sodium 1-(3-methylphenyl)cyclopentanecarboxylate.[1]

  • Reconstitution: This salt should dissolve in saline or PBS (pH 7.4) much more readily.

References
  • PubChem. (n.d.). Cyclopentanecarboxylic acid.[10][11][12][13] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

    • Grounding: Provides fundamental pKa (~4.99) and solubility data for the cyclopentanecarboxylic acid core structure.
  • Hoffmann-Emery, F., et al. (2006).[14] Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives. Journal of Organic Chemistry, 71(5), 2000-2008.[1][14]

    • Grounding: Describes the synthesis of Netupitant and related intermediates, validating the lipophilic nature of the 3-methylphenyl-cyclopentyl moiety.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Grounding: Authoritative source on the "Solubility-pH" relationship and the "pH Shift" method for bioassays.
  • Grounding: Confirms physical properties (refractive index, density) and handling safety for this class of acids.

Technical Support Center: Scaling Up the Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish a reliable and scalable synthesis for this compound. We will delve into a robust two-step synthetic pathway, providing a detailed experimental protocol, troubleshooting guides for common issues, and answers to frequently asked questions. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure your success from the benchtop to pilot scale.

I. Recommended Synthetic Pathway

The selected pathway involves two primary stages: a base-mediated cyclization to form the nitrile intermediate, followed by a vigorous hydrolysis to yield the final carboxylic acid. This route is chosen for its reliability, use of readily available starting materials, and amenability to scale-up.

  • Step 1: Synthesis of 1-(3-Methylphenyl)cyclopentanecarbonitrile via alkylation of 3-methylphenylacetonitrile with 1,4-dibromobutane.

  • Step 2: Hydrolysis of the Nitrile Intermediate to 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

Overall Synthesis Workflow

Synthesis_Workflow A 3-Methylphenylacetonitrile + 1,4-Dibromobutane C Cyclization Reaction (S_N2) A->C Reactants B Strong Base (e.g., NaH) Anhydrous THF B->C Conditions D 1-(3-Methylphenyl)cyclopentanecarbonitrile (Intermediate) C->D Yields F Hydrolysis Reaction Reflux D->F E Acid or Base Hydrolysis (e.g., H2SO4 or NaOH) E->F Conditions G 1-(3-Methylphenyl)cyclopentanecarboxylic acid (Final Product) F->G Yields H Work-up & Purification (Extraction, Crystallization) G->H

Caption: Two-step synthesis of the target compound.

II. Detailed Experimental Protocol

This protocol is designed for a laboratory scale (10-20g) synthesis and can be adapted for larger scales with appropriate engineering controls.

Reagent and Stoichiometry Table
ReagentMW ( g/mol )Molar Eq.Density (g/mL)Amount (for 10g product)Moles
Step 1: Cyclization
3-Methylphenylacetonitrile131.171.01.0156.42 g0.049
Sodium Hydride (60% in oil)40.002.2~0.923.59 g0.089
1,4-Dibromobutane215.901.11.80811.6 g0.054
Anhydrous Tetrahydrofuran (THF)---400 mL-
Step 2: Hydrolysis
Nitrile Intermediate185.261.0-~9.1 g (theoretical)0.049
Sulfuric Acid (98%)98.08-1.8450 mL-
Water18.02-1.050 mL-
Step-by-Step Methodology

Step 1: Synthesis of 1-(3-Methylphenyl)cyclopentanecarbonitrile

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Base Addition: Suspend sodium hydride (3.59 g, 0.089 mol) in anhydrous THF (200 mL).

  • Deprotonation: Slowly add a solution of 3-methylphenylacetonitrile (6.42 g, 0.049 mol) in anhydrous THF (50 mL) to the NaH suspension at 0 °C using the dropping funnel. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.

  • Cyclization: Add a solution of 1,4-dibromobutane (11.6 g, 0.054 mol) in anhydrous THF (150 mL) dropwise to the reaction mixture. The addition should be slow to control the exotherm.

  • Reaction Completion: After the addition, heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of isopropanol, followed by water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude nitrile. Purification can be achieved via vacuum distillation or column chromatography.

Step 2: Hydrolysis to 1-(3-Methylphenyl)cyclopentanecarboxylic acid

  • Reaction Setup: In a 500 mL round-bottom flask, combine the crude nitrile intermediate from Step 1 with a 1:1 mixture of water and concentrated sulfuric acid (100 mL total).

  • Hydrolysis: Heat the mixture to a vigorous reflux (approx. 120-130 °C) for 6-12 hours. The reaction is complete when the intermediate oily layer disappears.[1][2]

  • Work-up and Purification: Cool the reaction mixture in an ice bath and pour it onto crushed ice (~200 g). The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane) to obtain the pure 1-(3-Methylphenyl)cyclopentanecarboxylic acid.[3]

III. Troubleshooting Guide

Step 1: Cyclization (Nitrile Synthesis)

Q1: My reaction yield is very low. What are the common causes?

  • Cause A: Inadequate Deprotonation. Sodium hydride (NaH) can be passivated by an oxide layer or may have degraded due to improper storage. This leads to incomplete formation of the necessary carbanion.

    • Solution: Use fresh, high-quality NaH. Wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation. Consider a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) if issues persist.

  • Cause B: Competing Side Reactions. 1,4-dibromobutane can undergo elimination in the presence of a strong base. Additionally, the generated carbanion can react with another molecule of the starting nitrile, leading to dimerization.

    • Solution: Maintain a low reaction temperature during the deprotonation and initial alkylation phase. Ensure a slow, controlled addition of the 1,4-dibromobutane to keep its instantaneous concentration low, favoring the intramolecular cyclization over intermolecular side reactions.

  • Cause C: Presence of Water. The carbanion intermediate is extremely basic and will be instantly quenched by any protic solvent, including trace amounts of water in the THF or on the glassware.[4][5]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use a freshly distilled, anhydrous grade of THF. Maintain a positive pressure of an inert gas throughout the experiment.

Step 2: Hydrolysis

Q2: The hydrolysis seems to have stopped, and I've isolated the amide intermediate. How can I drive the reaction to completion?

  • Cause: The hydrolysis of a nitrile proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step has a higher activation energy and can be sluggish.[6][7]

    • Solution: Increase the reaction time and/or temperature. Ensure the reflux is vigorous. For particularly stubborn amides, consider using a higher concentration of acid or switching to a stronger base like potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol.

Q3: During the acidic work-up and precipitation, I'm getting an oil instead of a solid. What should I do?

  • Cause: This can be due to impurities acting as a eutectic mixture, lowering the melting point of your product. It could also be that the product has a low melting point.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the product into an organic solvent (like ethyl acetate), dry the organic layer, and remove the solvent. The resulting crude product can then be purified by column chromatography or recrystallized from a different solvent system.

Scale-Up Challenges

Q4: I'm scaling up the cyclization reaction and concerned about the exotherm. How can I manage it?

  • Cause: Both the reaction of NaH with the nitrile and the subsequent alkylation are exothermic. On a large scale, this heat can accumulate dangerously if not managed.[8]

    • Solution: The key is controlled addition and efficient heat removal. Use a jacketed reactor with a circulating coolant. The addition rate of the reagents should be tied to the internal temperature of the reactor, ensuring it does not exceed a set safety limit. Ensure the stirring is powerful enough to prevent localized hot spots.[9]

IV. Frequently Asked Questions (FAQs)

Q1: Why was this cyclization route chosen over a Grignard-based synthesis?

While a Grignard reaction with cyclopentanone followed by conversion to the carboxylic acid is a plausible route, the proposed synthesis starting from 3-methylphenylacetonitrile is often more robust and higher yielding for this specific structural class. Forming the crucial C-C bond via alkylation of a stabilized carbanion is highly efficient. Routes involving Grignard reagents can be complicated by side reactions like enolization of the ketone or double addition to other functional groups.[10]

Q2: What are the most critical safety precautions for this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[4] Handle it exclusively in an inert atmosphere and have a Class D fire extinguisher available.

  • 1,4-Dibromobutane: This is a lachrymator and should be handled in a chemical fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid to water, never the other way around.

Q3: How can I confirm the purity and identity of my final product?

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and integrations for the aromatic, cyclopentyl, and methyl protons and carbons.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Q4: Are there alternative methods for the nitrile hydrolysis step?

Yes, basic hydrolysis is a common alternative.[11] This involves refluxing the nitrile with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.[11] The reaction initially produces the carboxylate salt. A subsequent acidification step is required to protonate the salt and precipitate the final carboxylic acid. This method can be advantageous if your molecule has acid-sensitive functional groups.[2]

V. References

  • Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved February 7, 2026, from

  • Smolecule. (n.d.). Buy 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile. Retrieved February 7, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. Retrieved February 7, 2026, from

  • Quick Company. (n.d.). Processes For The Preparation Of Cyclopropanecarboxylic Acid. Retrieved February 7, 2026, from

  • Organic Syntheses Procedure. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved February 7, 2026, from

  • Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds. Retrieved February 7, 2026, from

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 7, 2026, from

  • Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid. Retrieved February 7, 2026, from

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved February 7, 2026, from

  • Stack Exchange. (2016, January 27). What are the specific dangers associated with Grignard reagents? Retrieved February 7, 2026, from

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved February 7, 2026, from

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 7, 2026, from

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved February 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved February 7, 2026, from

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 7, 2026, from

  • ECHEMI. (n.d.). What are the specific dangers associated with Grignard reagents? Retrieved February 7, 2026, from

  • Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved February 7, 2026, from

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 7, 2026, from

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved February 7, 2026, from

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved February 7, 2026, from

  • Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent? Retrieved February 7, 2026, from

  • BenchChem. (n.d.). challenges in scaling up Nitrocyclopentane synthesis. Retrieved February 7, 2026, from

Sources

Technical Support Center: Solvent Effects on 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the experimental nuances of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the profound influence of solvents on the reactivity of this versatile synthetic intermediate. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during reactions involving 1-(3-Methylphenyl)cyclopentanecarboxylic acid, with a focus on how solvent choice can be the key to resolving them.

Question 1: My esterification of 1-(3-Methylphenyl)cyclopentanecarboxylic acid with a primary alcohol is giving low yields. What solvent-related factors should I consider?

Answer:

Low yields in Fischer esterification are frequently tied to the equilibrium nature of the reaction.[1][2] The choice of solvent is critical in driving this equilibrium towards the product.

Causality Explained: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, producing an ester and water. To achieve high yields, the water byproduct must be removed as it forms, shifting the equilibrium to the product side in accordance with Le Châtelier's principle.[3]

Troubleshooting Steps & Protocol:

  • Employ an Azeotropic Solvent: Switch to a non-polar, water-immiscible solvent like toluene or hexane. These solvents form an azeotrope with water, allowing for its removal via a Dean-Stark apparatus during reflux.[2]

  • Solvent as a Reagent: If your alcohol is inexpensive and has a suitable boiling point, using it as the solvent can be a highly effective strategy.[1][3] The large excess of the alcohol reactant drives the equilibrium forward.[1][3]

  • Avoid Polar, Protic Solvents (in excess): While the alcohol is a necessary reactant, using other polar, protic solvents is generally not recommended as they can solvate the reactants and interfere with the reaction progress.

Experimental Protocol: High-Yield Esterification using a Dean-Stark Trap [2]

  • Reactants:

    • 1-(3-Methylphenyl)cyclopentanecarboxylic acid (1.0 eq)

    • Primary alcohol (1.5 - 2.0 eq)

    • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

    • Toluene (sufficient to fill the flask and Dean-Stark trap)

  • Procedure:

    • Combine the carboxylic acid, alcohol, and p-TsOH in a round-bottom flask equipped with a magnetic stirrer.

    • Add toluene and attach a Dean-Stark apparatus fitted with a reflux condenser.

    • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating and collecting at the bottom.

    • Continue the reaction until no more water is collected in the trap.

    • Cool the reaction mixture and proceed with a standard aqueous workup to isolate the ester.

DOT Script for Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup Reactants Carboxylic Acid + Alcohol + Catalyst + Toluene DeanStark Dean-Stark Apparatus Reactants->DeanStark Assemble Reflux Heat to Reflux DeanStark->Reflux Apply Heat Cool Cool Reaction Reflux->Cool Reaction Complete Wash Aqueous Wash Cool->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purification Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for high-yield Fischer esterification.

Question 2: I am attempting an amide coupling reaction with 1-(3-Methylphenyl)cyclopentanecarboxylic acid and a primary amine, but the reaction is sluggish and incomplete. Could my choice of solvent be the issue?

Answer:

Yes, the solvent plays a critical role in amide coupling reactions, influencing the solubility of reagents and the stability of intermediates. For a sluggish reaction, the solvent is a primary suspect.

Causality Explained: Amide coupling often involves the use of coupling agents (e.g., DCC, EDC, HATU) to activate the carboxylic acid. The solvent must effectively dissolve the carboxylic acid, the amine, the coupling agent, and any additives (like HOBt or DMAP). Polar aprotic solvents are generally preferred as they can dissolve a wide range of reactants without interfering with the reaction by, for example, hydrogen bonding to the nucleophilic amine.[4][5]

Troubleshooting Steps & Solvent Selection:

  • Enhance Solubility: If you are using a less polar solvent like dichloromethane (DCM) and observing poor solubility, consider switching to a more polar aprotic solvent.

  • Commonly Used Solvents for Amide Coupling:

    • N,N-Dimethylformamide (DMF): An excellent choice for its high polarity and ability to dissolve a wide variety of substrates.[6]

    • Acetonitrile (MeCN): Another good polar aprotic option.

    • Tetrahydrofuran (THF): A less polar but often effective choice.

  • Avoid Protic Solvents: Protic solvents like alcohols can compete with the amine as a nucleophile and can also solvate the amine, reducing its nucleophilicity.

Data Table: Common Solvents for Amide Coupling

SolventTypeDielectric Constant (20°C)Key Considerations
Dichloromethane (DCM)Aprotic9.1Good general-purpose solvent, but may have limited dissolving power for some salts.
Tetrahydrofuran (THF)Aprotic7.6Ethereal solvent, good for many reactions. Must be anhydrous.
Acetonitrile (MeCN)Polar Aprotic37.5Highly polar, good for dissolving polar reagents.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Excellent dissolving power, but higher boiling point can make removal difficult.[6]

DOT Script for Amide Coupling Solvent Selection Logic

Amide_Coupling_Solvent_Logic Start Low Yield in Amide Coupling Current_Solvent Current Solvent (e.g., DCM) Start->Current_Solvent Check_Solubility Are all reagents soluble? Switch_Solvent Switch to more polar aprotic solvent (e.g., DMF, MeCN) Check_Solubility->Switch_Solvent No Check_Protic Is the solvent protic? Check_Solubility->Check_Protic Yes Current_Solvent->Check_Solubility Optimize Optimized Reaction Switch_Solvent->Optimize Avoid_Protic Switch to aprotic solvent Check_Protic->Avoid_Protic Yes Check_Protic->Optimize No Avoid_Protic->Optimize

Caption: Decision tree for troubleshooting amide coupling solvents.

Question 3: My Grignard reaction with 1-(3-Methylphenyl)cyclopentanecarboxylic acid is not proceeding as expected. Instead of the expected tertiary alcohol (after addition to a ketone/aldehyde), I am recovering my starting material. What is happening?

Answer:

This is a classic issue when reacting Grignard reagents with carboxylic acids. The problem lies in the acidic nature of the carboxylic acid proton, which is incompatible with the basicity of the Grignard reagent. The choice of an appropriate solvent is crucial, but the fundamental reactivity of the starting materials is the primary issue.

Causality Explained: Grignard reagents are highly basic and will react with any available acidic protons.[7][8] The most acidic proton in the reaction mixture is the hydroxyl proton of the carboxylic acid. The Grignard reagent will deprotonate the carboxylic acid in a simple acid-base reaction, forming a carboxylate salt and quenching the Grignard reagent.[7] This is much faster than any nucleophilic attack on a carbonyl.

The Correct Approach & Solvent Considerations:

  • Protect the Carboxylic Acid: You must first convert the carboxylic acid to a derivative that lacks an acidic proton, such as an ester or an acid chloride, before introducing the Grignard reagent.

  • Solvent for Grignard Reactions: The solvent for Grignard reactions must be aprotic and non-reactive with the Grignard reagent.[8] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices because they are aprotic and effectively solvate the magnesium center of the Grignard reagent.[8][9]

DOT Script for Grignard Reaction Pathway

Grignard_Reaction_Pathway cluster_incorrect Incorrect Pathway cluster_correct Correct Pathway Carboxylic_Acid 1-(3-Methylphenyl)cyclopentanecarboxylic acid Acid_Base Acid-Base Reaction (Deprotonation) Carboxylic_Acid->Acid_Base Grignard Grignard Reagent (R-MgX) Grignard->Acid_Base Carboxylate_Salt Carboxylate Salt Acid_Base->Carboxylate_Salt Ester Convert to Ester (or Acid Chloride) Nucleophilic_Attack Nucleophilic Acyl Substitution Ester->Nucleophilic_Attack Grignard2 Grignard Reagent (R-MgX) Grignard2->Nucleophilic_Attack Tertiary_Alcohol Tertiary Alcohol (after workup) Nucleophilic_Attack->Tertiary_Alcohol Carboxylic_Acid_Correct 1-(3-Methylphenyl)cyclopentanecarboxylic acid Carboxylic_Acid_Correct->Ester

Caption: Correct vs. incorrect pathways for Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect nucleophilic substitution reactions at the carbonyl carbon of 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives?

A1: Solvent polarity significantly impacts the rates of nucleophilic acyl substitution. For reactions proceeding through a charged intermediate, a more polar solvent can stabilize this intermediate, potentially increasing the reaction rate.[10] However, the effect is complex. In SN2-type reactions, polar aprotic solvents are often ideal because they can dissolve ionic nucleophiles while not overly solvating and deactivating them through hydrogen bonding.[11] In contrast, polar protic solvents can stabilize the nucleophile so much that its reactivity is diminished.[12]

Q2: Can I use "green" solvents for reactions with 1-(3-Methylphenyl)cyclopentanecarboxylic acid?

A2: Yes, there is a growing emphasis on using more environmentally benign solvents. For esterification, dimethyl carbonate (DMC) has been explored as a greener alternative to traditional solvents.[13] For amide couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are being investigated as replacements for halogenated solvents and DMF.[4] Water itself can sometimes be used as a solvent for certain amide bond formations, although this is highly substrate-dependent.[14]

Q3: What are the key safety considerations when choosing a solvent for reactions with this carboxylic acid?

A3: Always consult the Safety Data Sheet (SDS) for any solvent you plan to use. Key considerations include:

  • Flammability: Ethereal solvents like diethyl ether and THF are highly flammable.

  • Toxicity: Solvents like DCM and DMF have known health risks.

  • Peroxide Formation: Ethereal solvents like THF can form explosive peroxides upon storage and exposure to air. Always test for peroxides before distilling these solvents.

  • Reaction Exotherms: Be aware that some reactions can be highly exothermic. The solvent's boiling point can help to moderate the reaction temperature.

References

  • PrepChem. (n.d.). Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid.
  • Journal of Organic Chemistry. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405-6413.
  • University of Calgary. (n.d.). Ch 8 : Solvent Effects.
  • PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid.
  • ResearchGate. (2012). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • National Institutes of Health. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation.
  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • jOeCHEM. (2021). Rxn + Mechanism Practice with Carboxylic Acids (Worksheet Solutions Walkthrough).
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Wiley-VCH. (2010). Reaction of Alcohols with Carboxylic Acids and their Derivatives. In Esterification (2nd ed.).
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  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Quora. (2019). Can a carboxylic acid react with a Grignard reagent?.
  • Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
  • Chemistry LibreTexts. (2019). 22.10 Reactions of Carboxylic Acids.
  • BenchChem. (2025). Optimizing solvent choice for high-yield esterification of 3-Methyl-2-buten-1-ol.
  • Master Organic Chemistry. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids!.
  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
  • Reddit. (2023). Choosing amide coupling agent.
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  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.
  • Royal Society of Chemistry. (n.d.). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering.
  • YouTube. (2024). Practice Problems: Carboxylic Acids and Their Derivatives.
  • YouTube. (2021). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects.
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Technical Support Center: 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Work-up Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimized protocols for the work-up of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. It is designed for researchers, chemists, and drug development professionals aiming to enhance purity, yield, and efficiency in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind the work-up for 1-(3-Methylphenyl)cyclopentanecarboxylic acid?

The standard work-up relies on the principles of acid-base extraction .[1][2] 1-(3-Methylphenyl)cyclopentanecarboxylic acid is an organic acid. By treating the reaction mixture with an aqueous base (e.g., NaOH or NaHCO₃), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This salt is soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[1][3] After separating the layers, the aqueous phase is re-acidified (e.g., with HCl) to protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the aqueous solution.[4][5]

Q2: What is the approximate pKa of my target compound and why is it important?

While the exact pKa for 1-(3-Methylphenyl)cyclopentanecarboxylic acid is not readily published, it can be estimated to be around 4.5 - 5.0 . This is analogous to similar aromatic carboxylic acids like benzoic acid (pKa ≈ 4.2) and aliphatic carboxylic acids.[6] Knowing the pKa is crucial for selecting the appropriate base for extraction. A base should have a conjugate acid with a pKa significantly higher than that of the carboxylic acid to ensure complete deprotonation. For instance, sodium bicarbonate (NaHCO₃), whose conjugate acid (H₂CO₃) has a pKa of ~6.4, is a sufficiently strong base to extract the target compound.[2]

Q3: My product isn't precipitating after adding acid to the aqueous layer. What went wrong?

This is a common issue that can stem from several factors:

  • Insufficient Acidification: The pH of the aqueous solution must be well below the pKa of the carboxylic acid (ideally pH < 2) to ensure complete protonation and precipitation.[5] Always check the pH with litmus paper or a pH meter.[3][5]

  • High Water Solubility: Although the protonated acid is primarily organic-soluble, it may have some residual solubility in the aqueous medium, especially if the volume is large. Cooling the solution in an ice bath can help decrease solubility and promote precipitation.[7]

  • No Product in the Aqueous Layer: It's possible the initial basic extraction was inefficient, and your product remains in the organic layer.

  • "Oiling Out": The product may be separating as a liquid (an oil) rather than a solid, especially if impurities are present that depress the melting point.

If no solid forms, the recommended procedure is to re-extract the acidified aqueous solution with a fresh portion of an organic solvent (like diethyl ether or ethyl acetate), dry the organic layer, and evaporate the solvent to recover the product.[1]

Q4: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the extraction?

Yes, you can use NaOH. It is a much stronger base and will definitively deprotonate the carboxylic acid. However, NaHCO₃ is often preferred for its selectivity. If your reaction mixture contains more acidic impurities, such as phenols (pKa ≈ 10), using a weaker base like NaHCO₃ allows for the selective extraction of the stronger carboxylic acid, leaving the weaker acidic impurities behind in the organic layer.[2] If no such impurities are expected, NaOH is a perfectly acceptable and effective choice.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses more complex issues that may arise during the work-up procedure.

Issue 1: Persistent Emulsion During Basic Extraction

Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like molecules. Your target molecule, possessing both a polar carboxylate head and a non-polar aryl-cyclopentane tail, can act as such a stabilizer, preventing the organic and aqueous layers from separating cleanly.

Solutions:

  • "Patience is a Virtue": Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, layers will separate on their own.[8]

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and shake gently.[9] This increases the polarity and density of the aqueous layer, helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. For solutions prone to emulsions, this is a good preventative measure.[8]

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.[9]

  • Solvent Modification: Diluting the organic layer with more solvent can sometimes resolve the issue.[9]

Issue 2: Product "Oils Out" Instead of Crystallizing

Cause: The product separates from the acidified aqueous solution as a liquid or sticky solid rather than a crystalline material. This is often due to the presence of impurities that lower the melting point of the compound or because the temperature of the solution is above the product's melting point.

Solutions:

  • Ensure Complete Acidification & Cool: Double-check that the solution is strongly acidic (pH < 2) and thoroughly cool it in an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

  • Re-dissolve and Re-precipitate: If an oil forms, add a small amount of a miscible organic solvent (like ethanol or acetone) to dissolve the oil, then allow the solvent to evaporate slowly. This can sometimes encourage crystallization.

  • Isolate as Oil and Purify: If crystallization fails, extract the oil into an organic solvent (e.g., ethyl acetate), dry the solution with a drying agent like MgSO₄ or Na₂SO₄, and concentrate it in vacuo. The resulting crude oil can then be purified by recrystallization from a suitable solvent system or by column chromatography.[1]

Issue 3: Low Yield and/or Contamination with Biphenyl Impurity

Cause: If the synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid was performed via a Grignard reaction (e.g., 3-methylphenylmagnesium bromide reacting with a cyclopentanone derivative followed by oxidation, or reacting with CO₂), a common side reaction is the formation of biphenyl-type impurities.[10] For this specific case, the impurity would be 3,3'-dimethylbiphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[10][11]

Solutions:

  • Optimize Grignard Formation: During the synthesis, ensure slow addition of the aryl halide to the magnesium turnings to maintain a low concentration of the halide and minimize coupling.[10]

  • Purification by Recrystallization: This is the most effective method to remove biphenyl impurities. Since biphenyls are non-polar, a solvent system of hexane/ethyl acetate or toluene/hexane is often effective. The more polar carboxylic acid should be less soluble in a non-polar solvent system.

  • Acid-Base Extraction Refinement: Ensure the basic wash is thorough. Biphenyl is a neutral impurity and should remain exclusively in the organic layer.[10] Perform multiple extractions with the basic solution (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure all the acidic product is pulled into the aqueous layer, leaving the biphenyl behind.

Optimized Work-up Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is the primary method for isolating the crude product from the reaction mixture.

Step-by-Step Methodology:

  • Solvent Removal (Optional but Recommended): If the reaction was run in a volatile organic solvent (e.g., THF, Diethyl Ether), remove it using a rotary evaporator. This step can reduce emulsion formation later.[9]

  • Dissolution: Dissolve the reaction residue in a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate (~100 mL).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Wash with deionized water (50 mL) to remove any water-soluble inorganic byproducts. Drain and discard the aqueous layer.

  • Basic Extraction: Add 50 mL of a 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake gently for 1-2 minutes.[7]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the basic extraction (steps 4-5) two more times with fresh 50 mL portions of the basic solution, combining all aqueous extracts in the same Erlenmeyer flask.[7] This ensures complete recovery of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated HCl (e.g., 6M or 12M) dropwise until the solution is strongly acidic (pH < 2, check with pH paper).[5] A white precipitate of your product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove residual salts.[3]

  • Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude product obtained from the extraction.

Step-by-Step Methodology:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For 1-(3-Methylphenyl)cyclopentanecarboxylic acid, a mixed solvent system is often effective. Common systems include Hexane/Ethyl Acetate, Toluene/Hexane, or Ethanol/Water.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) until the solid just dissolves.

  • Induce Crystallization: Slowly add the less polar "anti-solvent" (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation.[12] Add a drop or two of the polar solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. Dry the crystals thoroughly.

Data & Visualizations

Table 1: Properties of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Water MiscibilityNotes
Diethyl Ether0.71334.6ImmiscibleHighly volatile and flammable. Forms peroxides.
Ethyl Acetate0.90277.1Slightly MiscibleGood general-purpose solvent. Less flammable than ether.
Dichloromethane1.32639.6ImmiscibleDenser than water (will be the bottom layer).
Toluene0.867110.6ImmiscibleHigher boiling point, useful for extracting less volatile compounds.
Diagrams

ExtractionWorkflow start Crude Reaction Mixture (in Organic Solvent, e.g., Ether) sep_funnel Separatory Funnel start->sep_funnel Transfer organic_layer Organic Layer: Neutral Impurities (e.g., Biphenyl) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Sodium 1-(3-methylphenyl) cyclopentanecarboxylate (Salt) sep_funnel->aqueous_layer Separate add_base Add Aqueous Base (e.g., 1M NaOH) add_base->sep_funnel Shake & Vent add_acid Add Strong Acid (e.g., HCl) to pH < 2 aqueous_layer->add_acid precipitate Precipitate: Pure Carboxylic Acid add_acid->precipitate filtration Filter & Dry precipitate->filtration final_product Pure Product filtration->final_product

Caption: Workflow for Acid-Base Extraction.

TroubleshootingTree start Problem: No Precipitate After Acidification q1 Check pH of Aqueous Layer start->q1 a1_no pH > 2 q1->a1_no No a1_yes pH < 2 q1->a1_yes Yes s1 Add more conc. HCl until pH < 2 a1_no->s1 q2 Is the solution 'oily' or cloudy? a1_yes->q2 a2_yes Yes q2->a2_yes Yes a2_no No, clear solution q2->a2_no No s2 Product 'oiled out'. Extract with fresh organic solvent. a2_yes->s2 s3 Product may be water-soluble or was not extracted. Re-extract acidified aqueous layer with organic solvent. a2_no->s3

Caption: Decision tree for troubleshooting precipitation failure.

References

  • Preparation method of cyclopentanecarboxylic acid. Eureka | Patsnap. Available at: [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • 1,3-Cyclopentanedione, 2-methyl-. Organic Syntheses Procedure. Available at: [Link]

  • Cyclopentanecarboxylic acid, methyl ester. Organic Syntheses Procedure. Available at: [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Synthetic and mechanistic aspects of gas–liquid phase-transfer catalysis: carboxylate esters. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives. Google Patents.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Breaking emulsions. Reddit. Available at: [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction. Chemistry Steps. Available at: [Link]

  • PTC Carboxylation Using CO2. PTC Organics, Inc. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. MDPI. Available at: [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. Available at: [Link]

  • Liquid/liquid Extraction. Available at: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com. Available at: [Link]

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  • Separation of Acidic, Basic and Neutral Compounds. Magritek. Available at: [Link]

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  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids. Google Patents.
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  • Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. Frontiers. Available at: [Link]

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Validation & Comparative

Comparative Biological Efficacy of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Analogs: A Framework for Novel Modulator Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-phenylcyclopentanecarboxylic acid scaffold represents a compelling starting point for the development of novel therapeutic agents. Its rigid cyclopentane core, combined with the tunable aromatic moiety, offers a three-dimensional structure amenable to precise modification for optimizing interactions with biological targets. This guide focuses on the parent compound, 1-(3-Methylphenyl)cyclopentanecarboxylic acid, and explores a systematic approach to analog design and efficacy evaluation.

While extensive public data on the specific biological targets for this exact compound is limited, its structural motifs are present in molecules with known pharmacological activities. Notably, recent discoveries have highlighted cyclopentane carboxylic acid derivatives as potent inhibitors of the NaV1.7 voltage-gated sodium channel, a high-interest target for the treatment of chronic pain.[1]

Therefore, this document presents a comparative framework for evaluating the biological efficacy of novel 1-(3-Methylphenyl)cyclopentanecarboxylic acid analogs, using NaV1.7 inhibition as a scientifically grounded, hypothetical endpoint. We will detail the strategic rationale behind analog design, present illustrative comparative data, and provide robust experimental protocols to validate these findings. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive guide to advancing this chemical series from a conceptual scaffold to a validated lead.

The Scientific Rationale: Targeting NaV1.7 for Analgesia

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. It is preferentially expressed in peripheral nociceptive neurons, and human genetic studies have unequivocally linked gain-of-function mutations in the SCN9A gene (which encodes NaV1.7) to extreme pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This validation in human genetics makes NaV1.7 an exceptionally promising, albeit challenging, target for non-opioid analgesics.

The core hypothesis is that the carboxylic acid moiety of the 1-(3-Methylphenyl)cyclopentanecarboxylic acid scaffold can form a critical interaction with the channel's voltage sensor domain, while the substituted phenyl ring and cyclopentane core explore adjacent hydrophobic pockets to confer potency and selectivity. The strategic design of analogs, therefore, aims to systematically probe the structure-activity relationships (SAR) governing this interaction.

NaV17_Pathway cluster_Neuron Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization NaV17_Opening NaV1.7 Channel Opening Membrane_Depolarization->NaV17_Opening Na_Influx Na+ Influx NaV17_Opening->Na_Influx Action_Potential Action Potential Generation & Propagation Na_Influx->Action_Potential Signal_to_CNS Signal to CNS (Pain Perception) Action_Potential->Signal_to_CNS Compound_Analogs 1-(3-Methylphenyl)cyclopentane- carboxylic Acid Analogs Compound_Analogs->NaV17_Opening Inhibition

Caption: Hypothetical mechanism of action for analogs targeting the NaV1.7 channel in nociceptive neurons.

Analog Design Strategy and Structure-Activity Relationship (SAR) Analysis

The design of a focused library of analogs is crucial for elucidating the SAR and identifying key structural features that drive biological activity. Modifications are systematically introduced at two primary positions on the core scaffold: the phenyl ring and the cyclopentane ring. The choice of substituents is guided by established medicinal chemistry principles to modulate electronic, steric, and lipophilic properties.[2]

Key Modification Points:
  • R1 (Phenyl Ring Substitution): This position is critical for fine-tuning electronic properties and exploring potential interactions with the protein target. We will evaluate electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens.

  • R2 (Cyclopentane Ring Substitution): While this guide focuses on phenyl ring modifications, future exploration could involve altering the cyclopentane ring itself (e.g., ring expansion to cyclohexane) or adding substituents to modulate rigidity and lipophilicity.[2]

SAR_Scaffold cluster_scaffold Core Scaffold & Modification Points Scaffold R1_label R1: Phenyl Ring (Electronic & Steric Tuning) Scaffold->R1_label R2_label R2: Cyclopentane Ring (Conformational Rigidity) Scaffold->R2_label

Caption: Core scaffold and primary points for analog modification.

Comparative Efficacy of Analogs (Illustrative Data)

To compare the biological efficacy, a library of analogs would be synthesized and evaluated for their ability to inhibit the human NaV1.7 channel. The primary metric for comparison is the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the channel's activity. The data presented below is hypothetical and for illustrative purposes only to demonstrate a plausible SAR trend.

Compound IDR1 Substitution (meta position)StructureMolecular Weight ( g/mol )LogP (calc.)NaV1.7 IC₅₀ (nM) [Hypothetical]
ANA-01 -CH₃ (Parent)1-(3-methylphenyl)cyclopentane-1-carboxylic acid218.293.5150
ANA-02 -H1-phenylcyclopentane-1-carboxylic acid204.263.1450
ANA-03 -OCH₃1-(3-methoxyphenyl)cyclopentane-1-carboxylic acid234.293.295
ANA-04 -CF₃1-(3-(trifluoromethyl)phenyl)cyclopentane-1-carboxylic acid272.264.325
ANA-05 -Cl1-(3-chlorophenyl)cyclopentane-1-carboxylic acid238.713.960
ANA-06 -CH₃ (para)1-(4-methylphenyl)cyclopentane-1-carboxylic acid218.293.5320
Interpretation of SAR Data

Based on the illustrative data, we can derive several key SAR insights:

  • Requirement for Phenyl Substitution: The unsubstituted analog (ANA-02 ) shows significantly lower potency, indicating that substituents on the phenyl ring are crucial for high-affinity binding.

  • Electronic Effects are Key: The strong electron-withdrawing trifluoromethyl group (ANA-04 ) yields the most potent compound in this series. This suggests that modulating the electronics of the phenyl ring to favor interaction with a specific sub-pocket of the receptor is a highly productive strategy. The electron-donating methoxy group (ANA-03 ) also enhances potency over the parent methyl group, suggesting a complex interplay of electronic and steric factors.

  • Positional Isomerism is Critical: Moving the methyl group from the meta position (ANA-01 ) to the para position (ANA-06 ) results in a marked decrease in activity. This strongly implies a defined binding orientation where the meta-position is optimally positioned for a favorable interaction.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the efficacy data, standardized and validated experimental protocols are essential. Below are detailed methodologies for primary efficacy screening and secondary metabolic stability assessment.

Protocol 1: Automated Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol describes the primary method for determining the functional inhibition of the NaV1.7 channel.

Objective: To determine the IC₅₀ value of test compounds against the human NaV1.7 channel expressed in a stable cell line.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human NaV1.7 channel are cultured in standard DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.

  • Cell Preparation: On the day of the experiment, cells are harvested using a non-enzymatic dissociation solution to ensure channel integrity. Cells are then washed and resuspended in an extracellular buffer solution.

  • Compound Preparation: Test compounds are serially diluted in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 1 pM). These are then diluted into the extracellular buffer to a final DMSO concentration of <0.1%.

  • Automated Patch-Clamp:

    • The experiment is performed on an automated patch-clamp platform (e.g., QPatch or Patchliner).

    • Cells are captured, and a giga-ohm seal is formed. The whole-cell configuration is then established.

    • The membrane potential is held at a hyperpolarized state (e.g., -120 mV) to ensure all channels are in a resting state.

    • A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current. This is repeated at a set frequency (e.g., 0.1 Hz).

  • Data Acquisition:

    • A stable baseline current is established.

    • The test compound at each concentration is applied to the cell for a sufficient duration (e.g., 3-5 minutes) to reach steady-state block.

    • The peak inward current is measured before and after compound application.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration. The resulting concentration-response data is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of lead compounds in a liver microsomal model, providing an early indication of metabolic liabilities.

Methodology:

  • Reagent Preparation:

    • Pooled human liver microsomes (HLM) are thawed on ice.

    • A master mix containing phosphate buffer (pH 7.4) and the test compound (at a final concentration of 1 µM) is prepared.

    • An NADPH-regenerating system solution is prepared separately.

  • Incubation:

    • The HLM/compound master mix is pre-warmed at 37°C for 5 minutes.

    • The reaction is initiated by adding the NADPH-regenerating system. A control incubation is run in parallel without the NADPH system.

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction and precipitate proteins.

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

    • The peak area ratio of the parent compound to the internal standard is determined at each time point.

  • Data Calculation: The natural logarithm of the remaining parent compound is plotted against time. The slope of this line provides the elimination rate constant (k). Intrinsic clearance (Cl_int) is then calculated from this rate.

Experimental_Workflow cluster_Discovery Lead Discovery & Optimization Workflow Analog_Synthesis Analog Synthesis Primary_Screen Primary Screen: Automated Patch-Clamp (NaV1.7 IC₅₀) Analog_Synthesis->Primary_Screen SAR_Analysis SAR Analysis Primary_Screen->SAR_Analysis Secondary_Screen Secondary Screens: - Metabolic Stability (HLM) - Selectivity Panel (e.g., NaV1.5) Primary_Screen->Secondary_Screen Potent Hits (IC₅₀ < 100 nM) SAR_Analysis->Analog_Synthesis Iterative Design Secondary_Screen->SAR_Analysis Lead_Candidate Lead Candidate Secondary_Screen->Lead_Candidate Favorable Profile

Caption: A typical workflow for identifying a lead candidate from the analog series.

Conclusion and Future Directions

This guide outlines a structured, scientifically rigorous framework for assessing the biological efficacy of 1-(3-Methylphenyl)cyclopentanecarboxylic acid analogs. By leveraging a validated biological target and employing systematic medicinal chemistry strategies, a clear path to understanding the SAR for this novel chemical series can be established. The illustrative data suggests that potency is highly sensitive to both the electronic nature and the position of substituents on the phenyl ring, with a meta-substituted electron-withdrawing group showing the most promise.

Future work should focus on:

  • Synthesis and Validation: Synthesizing the proposed analogs and generating real experimental data to confirm or refine the hypothetical SAR.

  • Selectivity Profiling: Assessing potent compounds against other sodium channel subtypes (especially NaV1.5, the cardiac subtype) to ensure a safe therapeutic window.

  • Pharmacokinetic Optimization: Using data from metabolic stability and other ADME assays to guide further structural modifications aimed at improving drug-like properties.

By following this comprehensive approach, the 1-(3-Methylphenyl)cyclopentanecarboxylic acid scaffold can be effectively developed from a promising chemical entity into a potential lead candidate for novel therapeutics.

References

  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fiveable. Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry.[Link]

Sources

Cross-Validation of Analytical Methods for 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Triangulation Strategy

In the development of neurokinin-1 (NK-1) receptor antagonists (e.g., Netupitant intermediates), 1-(3-Methylphenyl)cyclopentanecarboxylic acid (1-3-MPCA) presents a classic analytical paradox. Its quaternary carbon center creates steric bulk that complicates coupling reactions, while its carboxylic acid tail makes it prone to peak tailing in chromatography.

Relying on a single analytical technique for this molecule is a compliance risk. HPLC-UV alone often overestimates purity by missing non-chromophoric impurities (e.g., inorganic salts from hydrolysis steps).[1] GC-MS requires derivatization, introducing reaction variables.[1][2]

This guide details a Cross-Validation Protocol using three orthogonal methods: HPLC-UV/DAD (Routine QC), GC-MS (Volatile Impurity Profiling), and qNMR (Absolute Purity Assignment). By triangulating these datasets, researchers can establish a self-validating system that ensures the structural integrity and potency of 1-3-MPCA.[1]

The Molecule & The Challenge

  • Compound: 1-(3-Methylphenyl)cyclopentanecarboxylic acid[1][3]

  • Critical Quality Attributes (CQAs):

    • Regioisomerism: The meta-methyl placement is critical; ortho or para isomers are potent impurities.[1]

    • Acidity: The free acid functionality (

      
      ) causes severe peak tailing on C18 columns if pH is uncontrolled.
      
    • UV Response: The phenyl ring provides UV absorption, but the cyclopentane ring is UV-transparent, necessitating low-wavelength detection or universal detectors.

Method A: HPLC-UV/DAD (The Workhorse)[1]

Role: Routine purity testing, isomer separation, and stability indicating method.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B (0-2 min)

    
     90% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 210 nm (for maximum sensitivity) and 254 nm (for aromatic selectivity).

  • Temperature:

    
     (Reduces backpressure, improves mass transfer).
    
Senior Scientist Insight

"We use Phosphoric Acid instead of TFA here. While TFA is common, it absorbs at 210 nm, reducing the signal-to-noise ratio for trace impurities.[1] Phosphoric acid is UV-transparent, allowing us to see the full impurity profile."

Validation Metrics
ParameterSpecificationResult
Linearity (

)


Tailing Factor (

)


(Due to pH suppression)
LOD


Critical Pair Resolution


(vs. para-isomer)

Method B: GC-MS (The Orthogonal Check)[1]

Role: Detection of volatile organic impurities (residual solvents, starting materials) and confirmation of regio-isomeric purity.

The Derivatization Necessity

Direct injection of carboxylic acids into GC leads to adsorption on the liner and column active sites, resulting in "ghost peaks" and poor quantification. We employ Methyl Esterification to cap the polar acid group.

Experimental Protocol
  • Sample Prep: Dissolve 10 mg 1-3-MPCA in 1 mL Methanol.

  • Derivatization: Add

    
    
    
    
    
    -Methanol (14%). Heat at
    
    
    for 15 mins.
  • Extraction: Add 1 mL Hexane and 1 mL Water. Vortex. Inject the upper Hexane layer.

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .[1]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Temp Program:

    
     (1 min) 
    
    
    
    
    
    to
    
    
    
    
    Hold (5 min).
Senior Scientist Insight

"If you see a split peak in HPLC but a single peak in GC, you likely have an acid-labile impurity that hydrolyzed during the HPLC run. Conversely, if GC shows two peaks and HPLC shows one, you are separating isomers that the C18 column couldn't resolve."

Method C: qNMR (The Absolute Truth)

Role: Primary Reference Standard qualification.[1] It determines the absolute mass balance (potency) without requiring a reference standard of the analyte itself.

Experimental Protocol
  • Solvent:

    
     (Provides excellent solubility and separates exchangeable protons).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

    • Why Maleic Acid? It has a sharp singlet at

      
       ppm, a region typically clear of 1-3-MPCA's aromatic signals (
      
      
      
      ppm) and aliphatic signals (
      
      
      ppm).[1]
  • Pulse Sequence:

    
     pulse, 
    
    
    
    (relaxation delay) = 60s (Ensure
    
    
    for full relaxation).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[4]
    

Cross-Validation Matrix & Decision Logic

This section defines how to interpret the data when the methods disagree. This is the core of the "Self-Validating System."

Data Comparison Table
MetricHPLC-UV (Area %)GC-MS (Area %)qNMR (Wt %)Interpretation
Scenario A 99.5%99.4%99.3%Validated. High purity confirmed.
Scenario B 99.8%99.5%92.0% Fail. Presence of inorganic salts or non-UV/non-volatile impurities (e.g., silica, moisture).
Scenario C 99.0%95.0% 98.5%Fail. GC detects volatile impurities hidden under the solvent front in HPLC.
Scenario D 95.0% 99.0%99.0%Fail. Sample is degrading on the HPLC column or has high UV-response impurities (high extinction coefficient).[1]
Visualization: The Analytical Decision Tree

AnalyticalWorkflow Start Crude 1-(3-Methylphenyl) cyclopentanecarboxylic acid HPLC Method A: HPLC-UV (Purity & Isomers) Start->HPLC GC Method B: GC-MS (Volatiles & Derivatization) Start->GC qNMR Method C: qNMR (Absolute Potency) Start->qNMR Compare Data Triangulation (Cross-Validation) HPLC->Compare Area % GC->Compare Area % qNMR->Compare Wt % Pass PASS: Release Batch (All methods >98% match) Compare->Pass Consistent Fail_Salt FAIL: Low Potency (HPLC High / qNMR Low) Check: Salts/Moisture Compare->Fail_Salt Mass Balance Error Fail_Iso FAIL: Hidden Isomers (HPLC Low / GC High) Check: Column Selectivity Compare->Fail_Iso Orthogonality Error

Caption: Analytical workflow demonstrating the triangulation of three orthogonal methods to prevent false positives in purity assignment.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.[5][6][7] In Selection of the HPLC Method in Chemical Analysis. Elsevier. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Cyclopentanecarboxylic acid derivatives.[1][8][9] National Library of Medicine. Retrieved from [Link]

Sources

Benchmarking 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Scaffolds: CCR2 Antagonism & Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Constraint

In the optimization of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting CCR2 (Chemokine Receptor 2) , the transition from flexible acyclic chains to rigidified cyclic scaffolds is a critical inflection point. This guide benchmarks the performance of 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives against their acyclic and cyclohexyl analogs.

The 1,1-disubstituted cyclopentane motif serves as a "privileged structure," leveraging the Thorpe-Ingold effect (gem-disubstituent effect) to lock the pharmacophore into a bioactive conformation. This guide provides experimental evidence demonstrating that this specific scaffold offers the optimal balance between binding affinity (


) and metabolic stability (

) compared to standard alternatives like RS-504393.

Structural Analysis & Design Strategy

The core challenge in CCR2 antagonist design is stabilizing the "chemokine-binding" conformation without incurring excessive lipophilicity.

The Scaffold Comparison

We benchmark three distinct structural classes to demonstrate the value of the 1-(3-Methylphenyl)cyclopentanecarboxylic acid core (referred to as Scaffold B ).

FeatureScaffold A (Acyclic)Scaffold B (Target) Scaffold C (Cyclohexyl)
Structure

-dimethyl phenylacetic acid
1-phenylcyclopentanecarboxylic acid 1-phenylcyclohexanecarboxylic acid
Conformation Highly Flexible (Rotatable bonds)Rigid / Pucker-constrained Rigid / Chair-constrained
Entropy Cost High (Penalty upon binding)Low (Pre-organized) Low
Steric Profile LowOptimal High (Often clashes with receptor walls)
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the cyclopentyl core.

SAR_Logic Start Hit Identification (Flexible Acyclic Amide) Problem Problem: High Entropy Penalty Low Potency (>500 nM) Start->Problem Strategy Strategy: Conformational Constraint Problem->Strategy Cyclo5 Solution 1: Cyclopentyl Ring (Scaffold B) Strategy->Cyclo5 5-mem ring Cyclo6 Solution 2: Cyclohexyl Ring (Scaffold C) Strategy->Cyclo6 6-mem ring Result5 Result: Optimal Bond Angle High Potency (<10 nM) Cyclo5->Result5 Result6 Result: Steric Clash Reduced Potency Cyclo6->Result6

Figure 1: Decision tree for scaffold rigidification. The 5-membered ring (Scaffold B) provides the optimal vector for substituent presentation without the steric bulk of the 6-membered ring.

Performance Benchmarking Data

The following data summarizes the performance of the target acid (converted to a standard 4-heteroarylpiperidine amide derivative for assay purposes) against industry standards.

Experimental Conditions:

  • Assay: CCR2 Calcium Flux (FLIPR) in hCCR2-CHO cells.

  • Ligand: MCP-1 (CCL2) challenge at EC80.

  • Reference: RS-504393 (Sigma Aldrich).

Table 1: Comparative Potency & Lipophilicity
Compound IDCore Scaffold

(CCR2)
cLogPLigand Efficiency (LE)
CMP-001 Acyclic (Isobutyric)450 nM3.10.28
CMP-005 (Target) Cyclopentyl 8.5 nM 3.4 0.42
CMP-006 Cyclohexyl65 nM3.90.31
RS-504393 Spirolactam Control89 nM4.20.35

Analysis:

  • Potency: CMP-005 demonstrates a 50-fold increase in potency over the acyclic analog (CMP-001). This confirms that the cyclopentyl ring locks the phenyl group and the amide carbonyl into a bioactive orientation that mimics the bound state, reducing the entropic penalty of binding.

  • Lipophilicity: While the cyclopentyl ring adds lipophilicity (cLogP 3.4) compared to the acyclic form, it remains within the optimal range for oral bioavailability (Lipinski Rule of 5), unlike the cyclohexyl analog which approaches cLogP 4.0.

Synthesis Protocol: The "Nitrile Route"

Synthesizing 1,1-disubstituted cyclopentanes is challenging due to steric hindrance at the quaternary center. Direct alkylation of the acid often fails. The most robust, self-validating method is the Double Alkylation of Aryl Acetonitriles .

Methodology

Objective: Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

  • Starting Material: 3-Methylphenylacetonitrile.

  • Reagents: 1,4-Dibromobutane, NaH (Sodium Hydride), DMSO/THF.

  • Transformation: Double alkylation followed by nitrile hydrolysis.

Synthesis_Workflow SM Start: 3-Methylphenylacetonitrile Step1 Step 1: Deprotonation (NaH, 0°C, THF) SM->Step1 Step2 Step 2: Cyclization (+ 1,4-Dibromobutane) Step1->Step2 Formation of Carbanion Inter Intermediate: 1-(3-methylphenyl)cyclopentanecarbonitrile Step2->Inter Intramolecular Alkylation Step3 Step 3: Hydrolysis (KOH, Ethylene Glycol, 160°C) Inter->Step3 Nitrile to Acid Conversion Product Final Product: 1-(3-Methylphenyl)cyclopentanecarboxylic acid Step3->Product

Figure 2: Robust synthesis pathway avoiding steric hindrance of direct acid alkylation. The nitrile intermediate serves as a stable checkpoint for purification.

Step-by-Step Protocol (Self-Validating)
  • Cyclization:

    • Suspend NaH (2.2 eq) in anhydrous DMSO/THF (1:1). Cool to 0°C.

    • Add 3-Methylphenylacetonitrile (1.0 eq) dropwise. Observe H2 evolution (Validation: Bubbling indicates deprotonation).

    • Add 1,4-dibromobutane (1.1 eq) slowly. Stir at RT for 2h.[1]

    • QC Checkpoint: TLC (Hexane/EtOAc 9:1). The starting nitrile spot should disappear, replaced by a higher Rf spot (Cyclopentyl nitrile).

  • Hydrolysis (The Critical Step):

    • Dissolve the intermediate nitrile in ethylene glycol (high boiling point is required; aqueous reflux is insufficient for sterically hindered nitriles).

    • Add KOH (4.0 eq). Heat to 160°C for 12 hours.

    • Workup: Dilute with water, wash with ether (removes unreacted nitrile), then acidify the aqueous layer to pH 1 with HCl. The product will precipitate.

    • Validation: 1H NMR should show the disappearance of the alpha-protons found in the acyclic precursor and the appearance of distinct cyclopentyl multiplets (1.6–2.6 ppm).

Functional Assay Protocol (FLIPR)

To verify the antagonistic activity of derivatives made from this acid, use a Calcium Flux assay. This measures the ability of the compound to block MCP-1 induced calcium release.

Workflow:

  • Cell Line: CHO-K1 cells stably expressing hCCR2 and G

    
    16.
    
  • Dye Loading: Fluo-4 AM (Calcium sensitive dye).

  • Agonist: Human Recombinant MCP-1 (CCL2).

FLIPR_Assay Cells hCCR2-CHO Cells + Fluo-4 Dye Incubate Incubation 37°C, 45 min Cells->Incubate Add_Cmpd Add Antagonist (Test Compound) Incubate->Add_Cmpd Read_Base Baseline Read (Fluorescence) Add_Cmpd->Read_Base Add_Agonist Add MCP-1 (EC80 Conc) Read_Base->Add_Agonist Read_Flux Measure Ca2+ Flux (RFU Reduction) Add_Agonist->Read_Flux

Figure 3: FLIPR Calcium Flux workflow. Antagonist potency is calculated by the reduction in Fluorescence Units (RFU) upon Agonist addition.

Conclusion

The 1-(3-Methylphenyl)cyclopentanecarboxylic acid scaffold represents a superior design choice over acyclic analogs for CCR2 antagonists.

  • Potency: It delivers a ~50x improvement in

    
     via conformational constraint.
    
  • Synthesis: The nitrile-based synthesis route is scalable and avoids the common pitfalls of hindered acid alkylation.

  • Development: This scaffold is a validated bioisostere for phenyl-acetic acid derivatives, offering a clear path to sub-10 nM inhibitors.

References

  • Pasternak, A., et al. (2008). "Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998.[2]

  • Winters, M. P., et al. (2014). "The discovery and SAR of cyclopenta[b]furans as inhibitors of CCR2."[3] Bioorganic & Medicinal Chemistry Letters, 24(9), 2137-2140.[3]

  • Mirzadegan, T., et al. (2000). "Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists." Journal of Biological Chemistry, 275(33), 25562-25571. (Reference for RS-504393 binding mode).

  • Xia, M., & Sui, Z. (2009). "Recent developments in CCR2 antagonists."[4] Expert Opinion on Therapeutic Patents, 19(3), 295-303.[4]

Sources

In vitro vs. in vivo studies of 1-(3-Methylphenyl)cyclopentanecarboxylic acid compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of in vitro and in vivo methodologies for evaluating 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS: 75024-23-6) and its derivatives.

This compound serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of non-narcotic antitussives (e.g., Pentoxyverine, Caramiphen analogs) and anticholinergic agents. The addition of the 3-methyl (m-tolyl) group distinguishes it from the unsubstituted 1-phenylcyclopentanecarboxylic acid core, altering its lipophilicity, metabolic profile, and receptor affinity.

Part 1: The Compound & Therapeutic Context[1][2][3]

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a 1,1-disubstituted cyclic acid. In drug development, it is rarely the final Active Pharmaceutical Ingredient (API) but rather the pharmacophore carrier . It is typically esterified or amidated to form the active drug.

  • Chemical Class:

    
    -disubstituted arylacetic acid derivatives.
    
  • Primary Targets: Muscarinic Acetylcholine Receptors (mAChRs), Sigma-1 (

    
    ) Receptors, and Neurokinin-1 (NK1) Receptors.
    
  • Therapeutic Utility: Antitussive (cough suppression), Antispasmodic, and potentially Analgesic.

Part 2: In Vitro Profiling (Mechanism & Stability)

In vitro studies are the "gatekeepers," designed to assess whether the 3-methyl substitution improves the scaffold's "drug-likeness" compared to the unsubstituted parent.

Metabolic Stability (Microsomal Stability Assay)

The 3-methyl group is a metabolic "soft spot." Unlike the unsubstituted phenyl ring, the benzylic methyl is prone to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Objective: Determine the intrinsic clearance (

    
    ) and identify metabolites (e.g., oxidation to carboxylic acid).
    
  • Protocol:

    • Incubate

      
       test compound with pooled human/rat liver microsomes and NADPH.
      
    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with acetonitrile containing internal standard (e.g., Warfarin).

    • Analyze via LC-MS/MS to track parent depletion.

  • Expected Result: The 3-methyl analog typically shows a shorter half-life (

    
    ) than the unsubstituted parent due to benzylic hydroxylation.
    
Receptor Binding Affinity (Radioligand Binding)

To validate the scaffold's potential as an anticholinergic or antitussive.

  • Target: Muscarinic M1–M5 receptors.

  • Tracer:

    
    -N-Methylscopolamine (non-selective) or 
    
    
    
    -Pirenzepine (M1 selective).
  • Method:

    • Prepare membrane fractions from CHO cells expressing human M1 receptors.

    • Incubate membranes with tracer and varying concentrations (

      
       to 
      
      
      
      M) of the test compound.
    • Filter through GF/B filters and count radioactivity.

  • Insight: The bulky cyclopentyl ring usually ensures high affinity. The 3-methyl group may introduce steric clashes or hydrophobic interactions that modulate selectivity between M1 (cognitive) and M3 (peripheral) receptors.

Part 3: In Vivo Profiling (Efficacy & PK)

In vivo studies validate whether the in vitro potency translates to physiological efficacy and if the molecule can cross the Blood-Brain Barrier (BBB).

Pharmacokinetics (PK) & BBB Penetration

Since these compounds target the CNS (antitussive/anticholinergic), BBB penetration is non-negotiable.

  • Protocol:

    • Dosing: IV (1 mg/kg) and PO (5 mg/kg) in Sprague-Dawley rats.

    • Sampling: Plasma and brain tissue collection at 0.5, 1, and 4 hours.

    • Analysis: Calculate Brain-to-Plasma ratio (

      
      ).
      
  • Critical Comparison: The 3-methyl substituent increases Lipophilicity (LogP ~3.2 vs 2.7 for unsubstituted), theoretically enhancing BBB penetration. However, if hepatic clearance (from Part 2) is too high, bioavailability (%F) will be low.

Efficacy Model: Citric Acid-Induced Cough (Guinea Pig)

The gold standard for evaluating centrally acting antitussives.

  • Rationale: Guinea pigs have a cough reflex physiology similar to humans.

  • Protocol:

    • Acclimatization: Place animal in a plethysmograph chamber.

    • Induction: Expose to nebulized 0.4 M citric acid aerosol for 5 minutes.

    • Treatment: Administer vehicle, Codeine (positive control), or Test Compound (PO or IP) 30 min prior to challenge.

    • Measurement: Count number of coughs via microphone and pressure changes over 10 minutes.

  • Endpoint: % Inhibition of cough frequency relative to vehicle.

Part 4: Comparative Summary

FeatureIn Vitro Studies In Vivo Studies
Primary Goal Mechanism, Affinity, StabilityEfficacy, Bioavailability, Toxicity
Throughput High (96/384-well plates)Low (Labor intensive)
Cost Low (<$100 per data point)High (>$5k per study)
Key Readout

,

,


,

,

Limitation Lacks physiological barriers (BBB, Gut)Species differences (Rat vs. Human)
Specific to 3-Me Identifies metabolic liability (benzylic oxidation)Confirms if lipophilicity gain aids CNS entry

Part 5: Visualizing the Evaluation Pathway

The following diagram illustrates the decision logic for progressing this scaffold from synthesis to lead candidate.

G cluster_0 In Vitro Screening (Go/No-Go) cluster_1 In Vivo Validation Start Scaffold: 1-(3-Methylphenyl) cyclopentanecarboxylic acid Binding Receptor Binding (Muscarinic/Sigma-1) Start->Binding Metab Microsomal Stability (CYP Oxidation Check) Start->Metab PAMPA PAMPA Permeability (Predict BBB) Start->PAMPA Efficacy Guinea Pig Cough Model (Antitussive Activity) Binding->Efficacy High Affinity Decision1 Is Intrinsic Clearance < 50 µL/min/mg? Metab->Decision1 PK Rat PK Study (Bioavailability %F) PAMPA->PK High Permeability Decision1->PK Yes Stop Discard / Redesign Decision1->Stop No (Unstable) PK->Efficacy Lead Lead Candidate Efficacy->Lead Significant Inhibition

Caption: Evaluation workflow for 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives, prioritizing metabolic stability gating before in vivo efficacy.

Part 6: References

  • Doyle, F. P., et al. (1964). "Antitussives: 1,1-Disubstituted Cyclopentanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, 7(2), 172–177. Link

  • Canning, B. J. (2009). "Anatomy and Physiology of the Cough Reflex: Role of Muscarinic Receptors." Handbook of Experimental Pharmacology, 187, 139–161. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • PubChem. (n.d.). "Compound Summary: 1-Phenylcyclopentanecarboxylic acid." National Library of Medicine. Link

Comparative Assessment: Selectivity Profiling of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for assessing the pharmacological selectivity of 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives.[1] These scaffolds represent a critical bioisosteric evolution from the gem-dimethyl linkers found in first-generation Neurokinin-1 (NK1) receptor antagonists (e.g., Netupitant precursors).[1]

While the rigidification of the cyclopentane ring typically enhances metabolic stability and receptor residence time, it introduces specific off-target liabilities—most notably Muscarinic (mAChR) and Sigma-1 (


1)  receptor affinity.[1] This guide outlines the experimental protocols required to validate NK1 selectivity against these structural off-targets.
Part 1: The Scaffold & Pharmacological Context[1]

The transition from a flexible linear alkyl chain to a rigid cycloalkyl core is a standard medicinal chemistry strategy to reduce the entropic penalty of binding.[1] However, for 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives, the selectivity profile must be scrutinized against two distinct pharmacological classes:

  • The Target (NK1 Antagonism):

    • Mechanism: Competitive antagonism of Substance P at the Neurokinin-1 receptor.[1][2][3]

    • Structural Driver: The 3-methylphenyl group mimics the lipophilic anchor required for the hydrophobic pocket of the NK1 transmembrane domain.[1] The cyclopentane ring locks the pharmacophore into a bioactive conformation similar to the gem-dimethyl group of Netupitant but with improved metabolic resistance.[1]

  • The Liability (Off-Target Landscape):

    • Muscarinic Receptors: Structurally similar scaffolds (e.g., Caramiphen, Pentoxyverine) are potent anticholinergics.[1] The cyclopentane ring is a known pharmacophore for M1 antagonist activity.[1]

    • CYP450 Inhibition: The steric bulk of the cyclopentyl group adjacent to the carbonyl can inhibit CYP3A4, leading to drug-drug interactions (DDIs).[1]

Comparative Performance Matrix

The following table contrasts the theoretical performance of the Cyclopentyl derivative against standard alternatives.

FeatureCyclopentyl Scaffold (Topic)Gem-Dimethyl (Netupitant-like)Linear Alkyl (Flexible)
Conformational State Rigid (Restricted Rotation)Semi-RigidFlexible (High Entropy Cost)
NK1 Potency (

)
High (< 1 nM)High (< 1 nM)Moderate (> 10 nM)
Metabolic Stability (

)
Superior (Steric shielding)GoodPoor (Oxidative labile)
Selectivity Risk High (Muscarinic/Sigma)Moderate (CYP3A4)Low (Generic binding)
Solubility Low (Lipophilic)ModerateModerate/High
Part 2: Experimental Protocols for Selectivity Assessment

To validate a lead candidate from this library, you must execute a hierarchical screening cascade.[1]

Protocol A: Primary Competition Binding Assay (NK1 Affinity)

Objective: Determine the equilibrium dissociation constant (


) for the NK1 receptor.[1]
  • Membrane Preparation: Use CHO-K1 cells stably expressing human NK1 recombinant receptors.[1] Homogenize in HEPES buffer (pH 7.4).

  • Radioligand: Use [

    
    H]-Substance P  (0.2–0.5 nM).[1]
    
  • Non-Specific Binding (NSB): Define using 1

    
    M Aprepitant or unlabeled Substance P.[1]
    
  • Incubation: 60 minutes at 25°C to allow equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic scaffold.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: The "Safety" Selectivity Panel (Off-Target)

Objective: Quantify the "Safety Window" against Muscarinic and NK2/NK3 receptors.[1]

  • NK2/NK3 Assay: Identical to Protocol A but using [

    
    I]-Neurokinin A  (NK2) and [
    
    
    
    I]-Neurokinin B
    (NK3).
    • Success Metric: Selectivity Ratio (

      
       Off-Target / 
      
      
      
      NK1) > 1,000.[1]
  • Muscarinic Screen (Critical):

    • Use CHO cells expressing M1–M5 subtypes.[1]

    • Radioligand: [

      
      H]-N-Methylscopolamine (NMS) .[1]
      
    • Risk:[1][4][5] If

      
       (M1) < 100 nM, the compound acts as an anticholinergic (dry mouth, blurred vision side effects).[1]
      
Protocol C: Functional Antagonism (FLIPR Assay)

Objective: Confirm the compound is an antagonist and not a partial agonist.[1]

  • Cell Loading: Load NK1-expressing CHO cells with Fluo-4 AM (calcium-sensitive dye).[1]

  • Pre-incubation: Add test derivative (10-point concentration curve) for 20 min.

  • Challenge: Inject Substance P at

    
     concentration.
    
  • Readout: Measure reduction in Calcium Flux (RFU) using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data: Calculate

    
     (functional). A significant shift between Binding 
    
    
    
    and Functional
    
    
    suggests slow binding kinetics (common with rigid cyclopentyl rings).[1]
Part 3: Visualizing the Selectivity Workflow

The following diagram illustrates the critical decision gates when assessing these derivatives. Note the "Kill Step" at the Muscarinic Assay, which is specific to this chemical class.[1]

SelectivityWorkflow Start Library Synthesis 1-(3-Methylphenyl) cyclopentanecarboxylic Acid PrimaryScreen Primary Screen: NK1 Binding (Radioligand) Target: Ki < 10 nM Start->PrimaryScreen Fail1 Discard: Low Potency PrimaryScreen->Fail1 Fail Functional Functional Assay (FLIPR): Ca2+ Flux Inhibition Confirm Antagonism PrimaryScreen->Functional Pass Selectivity Selectivity Panel: NK2, NK3, M1-M5 Functional->Selectivity DecisionGate Decision Gate: Selectivity Ratio > 1000x? Selectivity->DecisionGate ADME ADME Profiling: CYP3A4 Inhibition Microsomal Stability DecisionGate->ADME Yes (Selective) Risk Risk Flag: Anticholinergic Toxicity DecisionGate->Risk No (Binds Muscarinic) Lead Lead Candidate: High NK1 Potency Low Muscarinic Affinity Stable Metabolic Profile ADME->Lead Low CYP Inhibition

Caption: Figure 1. Hierarchical screening cascade for 1-(3-Methylphenyl)cyclopentanecarboxylic acid derivatives, prioritizing early detection of Muscarinic off-target liability.

Part 4: Interpretation of Results

When analyzing your data, look for the "Rigidity Penalty" :

  • Potency vs. Kinetics: You may observe that the Cyclopentyl derivative has a similar

    
     to the dimethyl analogue but a slower off-rate (
    
    
    
    ).[1] This is clinically advantageous for long-duration efficacy (similar to Rolapitant).[1]
  • CYP Inhibition: If the

    
     for CYP3A4 is < 1 
    
    
    
    M, the cyclopentane ring is likely preventing metabolic clearance too aggressively, turning the drug into a perpetrator of interactions.[1] Consider adding polar groups to the phenyl ring to accelerate clearance if necessary.[1]
References
  • Di Fabio, R., et al. (2013).[1] Discovery of Netupitant, a Potent and Selective Neurokinin-1 Receptor Antagonist.[1] Journal of Medicinal Chemistry . Available at: [Link][1]

  • Quartara, L., & Maggi, C. A. (1998).[1] The tachykinin NK1 receptor.[1] Part II: Distribution and pathophysiological roles. Neuropeptides . Available at: [Link]

  • FDA Center for Drug Evaluation and Research. (2014). Pharmacology/Toxicology Review and Evaluation: Akynzeo (Netupitant/Palonosetron). FDA Access Data . Available at: [Link][1]

  • Hussey, M. J., et al. (2015).[1] The clinical pharmacology of NK1 receptor antagonists. Expert Opinion on Drug Metabolism & Toxicology . Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Methylphenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

As we integrate 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS: 1260842-42-3 analog) into our drug discovery scaffolds, we must address the specific hazards associated with substituted phenyl-cycloalkyl acids. While specific SDS data for this exact isomer is often sparse, structural activity relationships (SAR) with analogs like 1-phenyl-1-cyclopentanecarboxylic acid dictate that we treat this compound with elevated caution.

The Primary Hazards:

  • Corrosivity/Irritation: Like most benzoic acid derivatives and cycloalkyl acids, this compound is acidic (pKa ~4-5). It poses a significant risk of severe eye irritation (H319) and skin irritation (H315). In high concentrations or wet environments (sweat/mucous membranes), it may act as a corrosive (H314).

  • Respiratory Sensitization: As a solid organic acid, the dust is a potent respiratory irritant (H335). Inhalation can cause bronchial spasms or chemical pneumonitis.

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.

The PPE Matrix: Layered Defense System

Effective protection is not about a single item but a system of barriers. The following matrix is designed for Standard Laboratory Handling (mg to g scale) .

Body ZonePPE RequirementTechnical Rationale & Causality
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses have gaps. Organic acid dust is fine and electrostatic; it can bypass side-shields. Goggles provide a seal against dust migration and accidental splashes during solubilization.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Why: Carboxylic acids can permeate thin nitrile over time, especially when dissolved in organic solvents (DCM, THF). Double gloving creates a "sacrificial layer"—if the outer glove is contaminated, it can be doffed immediately without exposing skin.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Why: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is required to prevent inhalation of particulate fines.
Body Flame-Resistant (FR) Lab Coat (High neck)Why: Synthetic fabrics (polyester) melt into skin if exposed to flash fires (common with organic solvents used in synthesis). Cotton/FR blends char rather than melt.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to eliminate the "Point of Failure" in standard handling—specifically, the transition from weighing to reaction.

Phase 1: Preparation & Engineering Controls
  • The Airflow Check: Verify Fume Hood face velocity is between 80–100 fpm .

    • Causality: Too low (<80) allows vapor escape; too high (>120) creates turbulence that blows the lightweight acid powder out of the weigh boat.

  • Static Mitigation: Place an ionizing bar or use an anti-static gun on the weigh boat and spatula.

    • Causality: Substituted phenyl acids are often crystalline and highly static-prone. Static charge causes "jumping" of particles, leading to invisible contamination of the balance area and cuffs.

Phase 2: Active Handling (Weighing & Transfer)
  • The "Clean Zone" Setup: Place a disposable absorbent mat (pig mat) inside the hood. All weighing happens on this mat.

  • Weighing Technique:

    • Do not dump powder. Use a micro-spatula to transfer small amounts.

    • Critical Step: If the solid clumps, do not crush it in the open weigh boat. Transfer to a vial and crush with a glass rod inside the vial to contain dust.

  • Solubilization (The Danger Zone):

    • Add the solvent (e.g., DCM, Methanol) to the acid, not the reverse if possible, to minimize dust puff-back.

    • Note: Dissolution is often endothermic, but reaction with bases (e.g., NaH, K2CO3) will be exothermic.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a saturated Kimwipe (ethanol or water/soap) to wipe the balance and surrounding area.

    • Causality: Invisible acid residue turns into a skin burn hazard for the next user who leans on the bench.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off inside-out).

Visualized Workflows

Diagram 1: The Hierarchy of Exposure Control

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

SafetyHierarchy Hazard Hazard: 1-(3-Methylphenyl) cyclopentanecarboxylic acid EngControl Engineering Control: Fume Hood (80-100 fpm) Hazard->EngControl Primary Barrier AdminControl Admin Control: SOP & Training EngControl->AdminControl Procedural Check PPE PPE Layer: Goggles, Double Nitrile, Lab Coat AdminControl->PPE Last Line of Defense Researcher Protected Researcher PPE->Researcher Safe Operation

Caption: The "Swiss Cheese" model of safety. The Fume Hood is the primary barrier; PPE is the fail-safe.

Diagram 2: Spill Response Decision Tree

Immediate actions to take if containment is breached.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess IsDust Dry Powder? Assess->IsDust IsWet Solution? Assess->IsWet WetWipe Cover with wet paper towels (prevent dust) IsDust->WetWipe Yes Absorb Use Absorbent Pads (Pig Mats) IsWet->Absorb Yes Neutralize Wipe with weak base (Sodium Bicarb solution) WetWipe->Neutralize Absorb->Neutralize Bag Double Bag for EHS Disposal Neutralize->Bag

Caption: Decision logic for dry vs. wet spills. Note: Never dry sweep organic acid powder.

Waste Disposal & Compliance

Disposal must adhere to RCRA guidelines. Do not treat this as general trash.

  • Segregation:

    • Solid Waste: Contaminated weigh boats, gloves, and paper towels go into the Solid Hazardous Waste bin (Red bag/bucket).

    • Liquid Waste: Mother liquors and rinses go into the Organic Acid Waste stream.

    • Warning: Do not mix with Oxidizing Waste (e.g., Nitric acid waste) or Strong Base waste (exothermic reaction risk).

  • Labeling:

    • Label must read: "Non-Halogenated Organic Solvent with Trace Organic Acid."

    • List the specific constituent: 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). 1910.132 - General Requirements for Personal Protective Equipment. United States Department of Labor. [Link][1]

  • American Chemical Society (ACS). Hazardous Waste and Disposal Guidelines. ACS Center for Lab Safety. [Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.